4-Methoxybenzo[d]isoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLJQDTAHYHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic 4-Methoxybenzo[d]isoxazole: A Search for Definitive Identification
For researchers, scientists, and professionals in drug development, the precise identification of a chemical compound is the cornerstone of any rigorous scientific investigation. The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific substance, allowing for clear communication and reliable information retrieval. However, a comprehensive search for the CAS number of 4-Methoxybenzo[d]isoxazole has proven to be a challenging endeavor, revealing a scarcity of publicly available, consolidated data for this particular isomer.
While the broader family of methoxy-substituted benzisoxazoles is documented, specific and detailed technical information, including a dedicated CAS number for the 4-methoxy variant, is not readily found in major chemical databases. This suggests that this compound may be a novel or less-studied compound, with its synthesis, properties, and biological activities yet to be extensively characterized and cataloged.
In contrast, a close structural isomer, 3-Methoxybenzo[d]isoxazole , is assigned the CAS number 26384-74-7 . The availability of this identifier allows for the retrieval of some associated data, though a comprehensive technical guide with detailed experimental protocols and extensive quantitative data for this compound also remains elusive in publicly accessible literature.
The absence of a specific CAS number for this compound presents a significant hurdle in compiling an in-depth technical guide as requested. Foundational data, including physicochemical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and toxicological information, are intrinsically linked to this unique identifier. Without it, any attempt to provide detailed experimental protocols or quantitative data would be speculative and lack the necessary scientific rigor.
The Path Forward: A Call for Characterization
The current informational landscape underscores a potential opportunity for original research. The synthesis and thorough characterization of this compound would be a valuable contribution to the field of medicinal chemistry. Such a study would involve:
-
Unambiguous Synthesis: Development and documentation of a reliable synthetic route to produce this compound with high purity.
-
Structural Elucidation: Comprehensive analysis using modern spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and X-ray crystallography) to definitively confirm the structure and isomeric purity.
-
Physicochemical Profiling: Determination of key properties such as melting point, boiling point, solubility, and pKa.
-
Biological Screening: Evaluation of its activity in relevant biological assays to explore its potential as a lead compound in drug discovery.
Upon successful synthesis and characterization, a new CAS number could be assigned, paving the way for its inclusion in chemical databases and facilitating further research by the scientific community.
Alternative Focus: The Better-Defined Isomer
Given the current limitations, a detailed technical guide could be developed for the known isomer, 3-Methoxybenzo[d]isoxazole (CAS: 26384-74-7) . While still not as extensively documented as some other heterocyclic compounds, a more substantial body of information could potentially be collated from existing literature and patents. This would provide a valuable resource for researchers interested in the biological activities and chemical properties of the methoxybenzo[d]isoxazole scaffold.
For professionals in drug development, the exploration of such closely related analogs is a common strategy. Understanding the structure-activity relationships (SAR) between different isomers can provide crucial insights for the design of more potent and selective drug candidates.
Spectroscopic and Synthetic Profile of 4-Methoxybenzo[d]isoxazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data and synthetic approaches for 4-Methoxybenzo[d]isoxazole. Due to the limited availability of comprehensive experimental data in the public domain for this specific molecule, this document outlines general methodologies and analogous data, offering a foundational understanding for researchers.
Spectroscopic Data Summary
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (approx. δ 6.8-7.5 ppm), Methoxy protons (approx. δ 3.8-4.0 ppm, singlet), Isoxazole proton (if present, typically downfield). |
| ¹³C NMR | Aromatic carbons (approx. δ 110-160 ppm), Methoxy carbon (approx. δ 55-60 ppm), Isoxazole ring carbons (values can vary significantly based on substitution). |
| IR Spectroscopy | C-O-C stretching (aromatic ether, approx. 1250 cm⁻¹), C=N stretching (isoxazole ring, approx. 1600-1650 cm⁻¹), Aromatic C-H stretching (approx. 3000-3100 cm⁻¹), C-H bending (approx. 750-900 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₇NO₂ (149.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the isoxazole ring. |
Experimental Protocols: General Synthetic Approaches
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, general synthetic routes to benzisoxazole derivatives are well-established. The following represents a plausible synthetic strategy based on common methodologies in heterocyclic chemistry.
General Synthesis of Benzisoxazoles
The construction of the benzisoxazole ring system can be achieved through several established synthetic pathways. A common approach involves the cyclization of an appropriately substituted aromatic precursor. For the synthesis of this compound, a potential route could start from a substituted salicylaldehyde or a related ortho-hydroxy aromatic ketone.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for the synthesis and spectroscopic characterization of this compound.
Methodology Details (Hypothetical):
-
Oximation: A suitable starting material, such as 2-hydroxy-6-methoxybenzaldehyde, would be reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. This reaction would form the corresponding oxime intermediate.
-
Cyclization: The resulting oxime would then undergo intramolecular cyclization to form the benzisoxazole ring. This step can often be induced by heating or by treatment with a dehydrating agent or a suitable catalyst.
-
Purification: The crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.
Conclusion
While a comprehensive, experimentally validated dataset for this compound is not currently available in the reviewed literature, this guide provides a framework for its synthesis and characterization based on established principles of organic chemistry. Researchers aiming to work with this compound will likely need to perform its synthesis and conduct a full spectroscopic analysis to confirm its structure and purity. The predicted spectral data and the general synthetic workflow presented herein can serve as a valuable starting point for such investigations. Further research is warranted to fully elucidate the spectroscopic properties and optimize the synthesis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Methoxybenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxybenzo[d]isoxazole. This document outlines the predicted chemical shifts and coupling constants, details the experimental protocols for acquiring such data, and presents the information in a clear, tabular format for easy reference and comparison.
Introduction
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and proton-proton coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects on the benzene and isoxazole rings, drawing comparisons with structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.5 - 8.7 | s | - |
| H-5 | 7.0 - 7.2 | d | J = 8.0 - 9.0 |
| H-6 | 7.4 - 7.6 | t | J = 8.0 - 9.0 |
| H-7 | 6.8 - 7.0 | d | J = 8.0 - 9.0 |
| OCH₃ | 3.9 - 4.1 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 150 - 155 |
| C-3a | 115 - 120 |
| C-4 | 155 - 160 |
| C-5 | 110 - 115 |
| C-6 | 125 - 130 |
| C-7 | 105 - 110 |
| C-7a | 160 - 165 |
| OCH₃ | 55 - 60 |
Experimental Protocols
The following section details a standard experimental protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-240 ppm, centered around 100-120 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks. For ¹H NMR, determine the multiplicity and coupling constants of the signals.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in NMR signal assignment and a typical experimental workflow.
Caption: Logic for assigning NMR signals using 2D NMR.
An In-depth Technical Guide to the FT-IR Spectrum of 4-Methoxybenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxybenzo[d]isoxazole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document compiles predictive data based on the characteristic absorption frequencies of its constituent functional groups, supported by data from analogous compounds. This guide also outlines a comprehensive experimental protocol for acquiring a high-quality FT-IR spectrum of the compound.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its primary functional groups: the fused benzo and isoxazole rings, and the methoxy substituent. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges based on established spectroscopic data for similar molecular structures.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100-3000 | Medium to Weak | C-H Stretching | Aromatic (Benzene Ring) |
| 2970-2930 | Medium | C-H Stretching (asymmetric) | Methoxy (-OCH₃) |
| 2850-2815 | Medium | C-H Stretching (symmetric) | Methoxy (-OCH₃) |
| 1620-1580 | Medium to Strong | C=N Stretching | Isoxazole Ring |
| 1580-1450 | Medium to Strong | C=C Stretching | Aromatic (Benzene Ring) |
| 1475-1440 | Medium | C-H Bending (asymmetric) | Methoxy (-OCH₃) |
| 1300-1200 | Strong | C-O-C Stretching (asymmetric) | Aryl Ether |
| 1180-1150 | Medium | N-O Stretching | Isoxazole Ring[1] |
| 1050-1020 | Strong | C-O-C Stretching (symmetric) | Aryl Ether |
| 900-675 | Strong | C-H Out-of-Plane Bending | Aromatic (Benzene Ring) |
Experimental Protocol for FT-IR Analysis
This section details the methodology for obtaining the FT-IR spectrum of this compound. The Attenuated Total Reflectance (ATR) technique is recommended for solid samples due to its simplicity and minimal sample preparation.[2]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[2]
Sample Preparation:
-
Ensure the this compound sample is in a solid, powdered form and is dry.
-
No extensive sample preparation, such as the creation of KBr pellets, is necessary when using an ATR setup.[3]
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[4]
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
Pressure Application: Use the spectrometer's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the ATR crystal.[4]
-
Spectrum Collection: Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans (to improve signal-to-noise ratio)
-
Data Processing:
-
The spectrometer software will automatically perform a Fourier transform on the interferogram to produce the final spectrum of absorbance or transmittance versus wavenumber.[5]
-
Perform a baseline correction and normalize the spectrum as needed for clear data presentation.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for obtaining the FT-IR spectrum of this compound.
References
Technical Guide: Solubility Profile of 4-Methoxybenzo[d]isoxazole
Executive Summary
This technical guide addresses the solubility of 4-Methoxybenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The isoxazole parent ring system is generally more soluble in polar solvents due to the presence of nitrogen and oxygen atoms that can participate in hydrogen bonding.[1] However, the solubility of substituted derivatives like this compound is also heavily influenced by its larger, more rigid bicyclic structure and the methoxy substituent.
In the absence of published quantitative data, this document provides a detailed, standard experimental protocol for determining the thermodynamic solubility of a compound, which can be readily applied to this compound. The primary method detailed is the universally recognized shake-flask technique, considered a "gold standard" for its reliability in solubility measurements.[2][3] This guide includes a step-by-step methodology, an experimental workflow diagram, and a structured table for data presentation, enabling researchers to generate and report their own findings in a consistent and reproducible manner.
Predicted Solubility Characteristics
While quantitative data is unavailable, some qualitative predictions can be made based on the structure of this compound and the general properties of related compounds.
-
Isoxazole (Parent Compound): The parent compound, isoxazole, is a polar heterocyclic compound that is more soluble in polar solvents like water, methanol, and ethanol.[1] Its solubility in non-polar solvents such as hexane is low.[1]
-
Structural Considerations: this compound possesses the polar isoxazole ring but also a non-polar benzene ring and a methoxy group. This structure suggests it will exhibit moderate solubility in a range of organic solvents. It is likely to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar solvents (e.g., acetone, ethyl acetate, dichloromethane) than in highly non-polar solvents (e.g., hexane) or highly polar protic solvents (e.g., water).
Quantitative Solubility Data
As of the date of this guide, no specific quantitative solubility values for this compound in organic solvents were found in publicly accessible literature. To facilitate future research and data comparison, the following table is provided as a template for recording experimentally determined solubility values.
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) | Method | Reference |
| e.g., Acetone | C₃H₆O | 25 | Shake-Flask | [Your Data] | ||
| e.g., Dichloromethane | CH₂Cl₂ | 25 | Shake-Flask | [Your Data] | ||
| e.g., Ethanol | C₂H₆O | 25 | Shake-Flask | [Your Data] | ||
| e.g., Ethyl Acetate | C₄H₈O₂ | 25 | Shake-Flask | [Your Data] | ||
| e.g., DMSO | C₂H₆OS | 25 | Shake-Flask | [Your Data] | ||
| e.g., Hexane | C₆H₁₄ | 25 | Shake-Flask | [Your Data] | ||
| e.g., Methanol | CH₄O | 25 | Shake-Flask | [Your Data] | ||
| e.g., Toluene | C₇H₈ | 25 | Shake-Flask | [Your Data] |
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol describes the Saturation Shake-Flask Method , which is a reliable and widely used technique for measuring the thermodynamic equilibrium solubility of a solid compound in a solvent.[2][4]
Principle
An excess amount of the solid compound (solute) is added to a known volume of the solvent. The resulting mixture is agitated until equilibrium is achieved between the undissolved solid and the saturated solution. After separating the solid phase, the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask solubility determination method.
Step-by-Step Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely measured volume (e.g., 2-5 mL) of the chosen organic solvent.[4] An "excess" ensures that a solid phase remains after equilibrium is reached. A visual check for undissolved particles is essential.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 hours is common for thermodynamic solubility, though preliminary tests may be run at intervals (e.g., 4h, 24h) to confirm that the concentration is no longer changing.[5]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.[2]
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove all undissolved microparticles.
-
Quantification:
-
Prepare a series of accurate dilutions of the filtrate using the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[4][5]
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final value in standard units such as mg/mL or mol/L.
Conclusion
While published quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to produce such data in a standardized and reliable manner. The detailed Shake-Flask protocol is a robust method for determining thermodynamic solubility, and the provided workflow and data table will aid in the consistent execution and reporting of these crucial physicochemical parameters. The generation of this data will be invaluable for applications in drug formulation, reaction optimization, and purification processes.
References
The Biological Activity of 4-Methoxybenzo[d]isoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological activities of derivatives of 4-methoxybenzo[d]isoxazole, a core structure that has been explored for its potential in oncology and inflammatory diseases. While data on the unsubstituted this compound parent molecule is limited, various analogs have shown significant activity as inhibitors of key biological targets, including Hypoxia-Inducible Factor-1α (HIF-1α) and Sphingomyelin Synthase 2 (SMS2). This document provides an in-depth overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with these derivatives.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Transcription
A significant area of research for benzo[d]isoxazole derivatives has been the inhibition of HIF-1α, a master regulator of the cellular response to hypoxia and a key target in cancer therapy.[1]
Quantitative Data
A series of benzo[d]isoxazole derivatives have been synthesized and evaluated for their ability to inhibit HIF-1α transcription in HEK293T cells using a dual-luciferase gene reporter assay.[1] The most potent compounds from this study are summarized in the table below.
| Compound ID | Structure | IC50 (nM)[1] |
| 15 | Benzo[d]isoxazole with a dimethylamino-substituted phenyl ring | 24 |
| 31 | Benzo[d]isoxazole with an acetyl-substituted phenyl ring | 24 |
Mechanism of Action & Signaling Pathway
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[2][3][4][5] These target genes are involved in various aspects of cancer progression, including angiogenesis (e.g., VEGF) and metabolic adaptation (e.g., PDK1).[1] The benzo[d]isoxazole derivatives highlighted in this guide act as inhibitors of HIF-1α transcriptional activity, which in turn leads to a decrease in the expression of downstream target genes like VEGF and PDK1.[1]
Below is a diagram illustrating the HIF-1α signaling pathway and the point of intervention by the benzo[d]isoxazole derivatives.
References
In-Depth Technical Guide to the Synthesis of 4-Methoxybenzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzo[d]isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols. Furthermore, it visualizes a common synthetic pathway and a potential biological signaling pathway, offering a multi-faceted resource for professionals in the field.
Core Synthesis Strategies
The synthesis of the this compound scaffold can be approached through several strategic routes. A prevalent and effective method involves the cyclization of a suitably substituted aromatic precursor. One common strategy commences with a substituted phenol, which undergoes a series of transformations to build the isoxazole ring.
A representative synthetic approach begins with 2-hydroxy-6-methoxybenzoic acid. This starting material is converted to its methyl ester, which is then reacted with hydroxylamine to form an N-hydroxyamide. Subsequent cyclization, often facilitated by a dehydrating agent or by forming a reactive intermediate, leads to the formation of the benzisoxazole ring.
Another key strategy involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. This method allows for the rapid construction of the benzisoxazole core under mild conditions. For instance, a properly substituted o-(trimethylsilyl)aryl triflate can serve as an aryne precursor, which, upon treatment with a fluoride source, reacts with a nitrile oxide generated from a chlorooxime to yield the desired benzisoxazole derivative.
Experimental Protocols
A detailed experimental protocol for the synthesis of a C3-substituted this compound derivative is outlined below, based on established methodologies.[1]
Synthesis of Methyl 2-hydroxy-6-methoxybenzoate
Concentrated sulfuric acid is cautiously added to a solution of 2-hydroxy-6-methoxybenzoic acid in methanol. The mixture is heated at reflux for 48 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.
Synthesis of 2-hydroxy-N,6-dimethoxybenzamide
To a solution of methyl 2-hydroxy-6-methoxybenzoate in a mixture of dioxane and water, hydroxylamine hydrochloride and sodium hydroxide are added. The reaction mixture is stirred at room temperature for one hour and then at 40°C for 15 hours. The solvent is evaporated, and the residue is acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford the N-hydroxybenzamide.
Synthesis of this compound-3-carboxylic acid derivative
The 2-hydroxy-N,6-dimethoxybenzamide is dissolved in anhydrous tetrahydrofuran (THF), and 1,1'-carbonyldiimidazole (CDI) is added. The mixture is heated at reflux for 3 hours. After cooling, the solvent is evaporated, and the crude product is precipitated by the addition of water and hydrochloric acid. The solid is collected by suction filtration, washed with water, and dried.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of representative this compound derivatives and their intermediates.
Table 1: Synthesis of Intermediates
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Esterification | 2-hydroxy-6-methoxybenzoic acid | conc. H₂SO₄, MeOH, reflux, 48 h | Methyl 2-hydroxy-6-methoxybenzoate | 92-94 |
| Hydroxylamine Formation | Methyl 2-hydroxy-6-methoxybenzoate | NH₂OH·HCl, NaOH, H₂O/dioxane (3:1), rt, 1 h then 40°C, 15 h | 2-hydroxy-N,6-dimethoxybenzamide | 65-93 |
Table 2: Synthesis of this compound Derivative
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Cyclization | 2-hydroxy-N,6-dimethoxybenzamide | CDI, dry THF, reflux, 3 h | This compound-3-carboxylic acid derivative | 74-94 |
Visualizing Synthetic and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a potential biological signaling pathway that could be modulated by this compound derivatives.
Synthetic workflow for a this compound derivative.
Benzisoxazole derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects. A key signaling pathway often implicated in these processes is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, which could be a potential target for bioactive this compound derivatives.
References
The Genesis of a Heterocycle: Unraveling the Discovery and History of Benzo[d]isoxazoles
For Immediate Release
A cornerstone of modern medicinal chemistry, the benzo[d]isoxazole scaffold, has a rich and evolving history that dates back to the late 19th century. This in-depth technical guide delves into the discovery, seminal syntheses, and the subsequent development of this important heterocyclic core, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and synthetic evolution.
The story of benzo[d]isoxazoles begins with the pioneering work on its two key isomers: 1,2-benzisoxazole, historically known as indoxazene , and 2,1-benzisoxazole, referred to as anthranil . The initial synthesis of the 2,1-benzisoxazole (anthranil) ring system is credited to Paul Friedländer and Carl Gebauer in 1882. Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the intramolecular cyclization of o-nitrobenzaldehyde.
The Dawn of a Scaffold: The First Syntheses
The initial discoveries laid the groundwork for a multitude of synthetic strategies that have been developed and refined over the subsequent decades. Below, we detail the seminal experimental protocols for the synthesis of both the 2,1- and 1,2-benzo[d]isoxazole cores.
The Friedländer-Gebauer Synthesis of 2,1-Benzo[d]isoxazole (Anthranil)
The first synthesis of the anthranil ring system was achieved through the reductive cyclization of o-nitrobenzaldehyde.
Experimental Protocol:
-
Starting Material: o-Nitrobenzaldehyde
-
Reagents: Stannous chloride (SnCl₂), Hydrochloric acid (HCl)
-
Procedure: o-Nitrobenzaldehyde is treated with a solution of stannous chloride in concentrated hydrochloric acid. The nitro group is reduced to a hydroxylamine, which then undergoes spontaneous intramolecular cyclization with the adjacent aldehyde functionality to yield 2,1-benzo[d]isoxazole (anthranil). The product can be isolated by neutralization and extraction.
Logical Relationship of the Friedländer-Gebauer Synthesis
Caption: Friedländer-Gebauer synthesis of anthranil.
Early Synthesis of 1,2-Benzo[d]isoxazole (Indoxazene)
The synthesis of the 1,2-benzisoxazole isomer, also known as indoxazene, was developed subsequently. A common early method involves the cyclization of o-hydroxyaryl oximes.
Experimental Protocol:
-
Starting Material: Salicylaldehyde
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium hydroxide (NaOH), followed by a dehydrating agent (e.g., acetic anhydride).
-
Procedure: Salicylaldehyde is first converted to its oxime by reaction with hydroxylamine hydrochloride in the presence of a base. The resulting salicylaldehyde oxime is then subjected to dehydration, typically by heating with acetic anhydride, which facilitates the intramolecular cyclization to form 1,2-benzo[d]isoxazole.
Experimental Workflow for 1,2-Benzo[d]isoxazole Synthesis
Caption: Synthesis of 1,2-benzo[d]isoxazole from salicylaldehyde.
Evolution of Synthetic Methodologies
Following these initial discoveries, the field of benzo[d]isoxazole synthesis has expanded significantly, with researchers developing more efficient and versatile methods. These advancements have been crucial for the exploration of their biological activities and the development of benzo[d]isoxazole-containing pharmaceuticals.
| Method | Description | Key Advantages |
| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds on an aromatic precursor to form the isoxazole ring. | High atom economy, allows for the synthesis of complex derivatives. |
| Cyclization of o-Azidobenzaldehydes | Intramolecular cyclization of an azide with an adjacent aldehyde, often with thermal or photochemical promotion. | Can be a high-yielding reaction with the release of nitrogen gas as the only byproduct. |
| From o-Halogenated Precursors | Nucleophilic displacement of a halogen by a hydroxylamine equivalent, followed by cyclization. | Readily available starting materials. |
The Rise of Benzo[d]isoxazoles in Drug Discovery
The unique chemical properties and rigid, planar structure of the benzo[d]isoxazole core have made it a privileged scaffold in medicinal chemistry. Its ability to act as a bioisostere for other aromatic systems and its capacity for diverse functionalization have led to the discovery of numerous compounds with significant therapeutic potential.
Signaling Pathway Implication (Hypothetical Example)
Benzo[d]isoxazole derivatives have been investigated as inhibitors of various signaling pathways implicated in disease. For instance, a hypothetical inhibitor could target a key kinase in a cancer-related pathway.
Caption: Inhibition of the MAPK/ERK pathway.
The journey of benzo[d]isoxazoles, from their initial synthesis in the late 19th century to their current prominence in drug discovery, highlights the enduring importance of fundamental organic chemistry in advancing biomedical science. The continued development of novel synthetic methods and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutics based on this versatile heterocyclic core.
Theoretical Analysis of 4-Methoxybenzo[d]isoxazole and its Analogs: A Computational Guide
Introduction
Benzisoxazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutically active agents. Their diverse biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties, make them a focal point of medicinal chemistry and drug design. Understanding the molecular structure, electronic properties, and reactivity of these compounds is paramount for the rational design of new and more effective therapeutic agents.
Theoretical and computational chemistry provide powerful tools to elucidate these properties at the molecular level. Techniques such as Density Functional Theory (DFT) offer deep insights into the geometric and electronic characteristics of molecules, complementing experimental findings. This guide outlines the common computational workflows, presents key theoretical data from analogous systems, and provides the foundational knowledge for conducting similar studies on 4-Methoxybenzo[d]isoxazole.
Computational Methodology
The following section details a typical computational protocol for the theoretical analysis of a benzisoxazole derivative. These steps are representative of the methodologies found in the scientific literature for this class of compounds.
Geometry Optimization
The initial step in a theoretical study is the optimization of the molecular geometry. This process determines the lowest energy conformation of the molecule.
-
Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.
-
Method: Density Functional Theory (DFT) is the most prevalent method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to describe anions and excited states, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Electronic Property Analysis
Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.
Theoretical Data for Benzisoxazole Analogs
The following tables summarize representative quantitative data obtained from theoretical studies on benzisoxazole derivatives. This data is illustrative of the type of information that would be generated for this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C1-C2 | 1.39 Å |
| C2-C3 | 1.40 Å | |
| C3-N4 | 1.32 Å | |
| N4-O5 | 1.41 Å | |
| O5-C6 | 1.36 Å | |
| C6-C1 | 1.39 Å | |
| **Bond Angles (°) ** | C1-C2-C3 | 118.5° |
| C2-C3-N4 | 121.0° | |
| C3-N4-O5 | 108.0° | |
| N4-O5-C6 | 105.5° | |
| O5-C6-C1 | 119.0° | |
| C6-C1-C2 | 118.0° |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |
| Dipole Moment | 2.5 Debye |
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a typical theoretical study on a benzisoxazole derivative, from the initial molecular structure to the final analysis of its properties.
Caption: Workflow for the theoretical analysis of benzisoxazole derivatives.
Conclusion
The theoretical study of benzisoxazole derivatives through computational methods like DFT provides invaluable insights into their structural and electronic properties. This guide has outlined the standard computational protocols, from geometry optimization and frequency calculations to the analysis of frontier molecular orbitals and electrostatic potential. The presented data, while derived from analogs, serves as a reliable benchmark for what can be expected in a study of this compound. By employing these methodologies, researchers can effectively predict molecular properties, understand structure-activity relationships, and guide the development of novel benzisoxazole-based therapeutic agents.
Methodological & Application
Synthesis Protocol for 4-Methoxybenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of 4-Methoxybenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available 2-hydroxy-6-methoxybenzaldehyde. The initial step involves the oximation of the aldehyde to form 2-hydroxy-6-methoxybenzaldehyde oxime. The subsequent and final step is an intramolecular cyclization of the oxime intermediate to yield the target compound, this compound. This protocol is designed to be clear and reproducible for researchers in a laboratory setting.
The described methodology is based on established principles of isoxazole synthesis, where the formation of the isoxazole ring is achieved through the dehydration and cyclization of an ortho-hydroxyaryl oxime. The presence of the methoxy group at the 4-position of the benzisoxazole ring can be a key structural motif for modulating the pharmacological properties of potential drug candidates.
Reaction Scheme
Application Note: Purification of 4-Methoxybenzo[d]isoxazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 4-Methoxybenzo[d]isoxazole using column chromatography, a fundamental technique for the isolation of compounds in a research and drug development setting.
Introduction
This compound is a heterocyclic compound belonging to the benzisoxazole class. Molecules within this class are recognized as important pharmacophores in medicinal chemistry, exhibiting a range of biological activities.[1] The synthesis of such compounds often results in a mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, a robust purification method is critical to isolate this compound with high purity for subsequent characterization and biological screening. Column chromatography is a widely adopted method for this purpose.
This application note outlines a standard procedure for the purification of this compound using silica gel column chromatography. It includes recommendations for the stationary phase, mobile phase selection, and a step-by-step protocol.
Data Presentation
The efficiency of a column chromatography separation is determined by several factors, primarily the choice of the stationary and mobile phases, which influences the retention factor (Rf) of the compound. Below is a table summarizing typical parameters for the purification of benzisoxazole derivatives, which can be adapted for this compound.
| Parameter | Value/Components | Purpose | Reference |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) | Adsorbent for separation based on polarity. | [2][3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | To elute compounds from the column based on their polarity. A gradient from low to high polarity is common. | [4] |
| Typical Rf Value | 0.3 - 0.5 | Indicates good separation and reasonable elution time. An Rf of 0.37 was reported for a similar compound in a 1:1 EtOAc/hexanes system.[4] | [4] |
| Purity (Post-Purification) | >95% | Desired purity for subsequent applications, achievable with this method. | [1] |
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture using silica gel column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Separating funnel/dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
2. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in n-hexane.
-
Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom.
-
Pour a small layer of sand over the cotton plug.
-
Gently pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another layer of sand on top to prevent disturbance of the silica bed.
-
Wash the column with the initial mobile phase (e.g., 100% n-hexane or a low polarity mixture of hexane and ethyl acetate).
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the prepared column.
-
Carefully add the sample solution to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% Ethyl Acetate in Hexane) to elute compounds of increasing polarity. The optimal gradient should be determined by preliminary TLC analysis.
-
Collect the eluent in fractions using test tubes or a fraction collector.
5. Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., the same as the elution solvent).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
6. Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Visualizations
Workflow for Column Chromatography Purification
Caption: Workflow of the column chromatography process for purification.
References
Application Notes and Protocols: Recrystallization of 4-Methoxybenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 4-Methoxybenzo[d]isoxazole via recrystallization. The methodologies outlined are designed to guide researchers in achieving high purity of the target compound, a critical step in drug development and chemical research.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. For this compound, a compound of interest in medicinal chemistry, achieving high purity is essential for accurate biological evaluation and downstream applications. These notes provide a systematic approach to developing a robust recrystallization protocol.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the selection of an appropriate recrystallization solvent.
| Property | Value |
| Molecular Formula | C₈H₇NO₂[1] |
| Molar Mass | 149.15 g/mol [1] |
| Appearance | Typically a solid at room temperature. |
| Polarity | Moderately polar, inferred from its structure containing a methoxy group and a benzisoxazole ring system. |
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit the following properties:
-
High Solvation Power at Elevated Temperatures: The solvent should readily dissolve this compound at or near its boiling point.
-
Low Solvation Power at Low Temperatures: The compound should have significantly lower solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery of the purified crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at high temperatures (allowing for removal by hot filtration).
-
Non-reactive: The solvent must not react with this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Recommended Solvents for Screening
Based on the structure of this compound and purification methods for similar heterocyclic compounds, the following solvents are recommended for initial screening:
| Solvent System | Rationale |
| Single Solvents | |
| Ethanol | A polar protic solvent that is often effective for moderately polar compounds. |
| Isopropanol | Similar to ethanol but with slightly different solvating properties. |
| Ethyl Acetate | A moderately polar aprotic solvent. Often used in the purification of related heterocyclic compounds[2]. |
| Toluene | A non-polar aromatic solvent that can be effective for aromatic compounds. |
| Hexanes/Heptane | Non-polar solvents, often used as an anti-solvent in combination with a more polar solvent. |
| Water | Due to the polarity of the methoxy and isoxazole groups, water could be a potential solvent, especially if the compound is sufficiently polar[3]. |
| Two-Solvent Systems | |
| Ethyl Acetate / Hexane | A common solvent/anti-solvent pair for tuning the polarity to achieve optimal recrystallization conditions[2][3]. |
| Ethanol / Water | A polar protic mixture that can be finely adjusted for a wide range of polarities. |
| Dichloromethane / Hexane | A polar aprotic/non-polar mixture suitable for compounds with intermediate polarity. |
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for the purification of this compound by recrystallization.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the compound completely dissolves[4][5]. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.
-
Pour the hot solution through the fluted filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[4].
-
If crystallization does not occur, induce it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound[5].
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the crystal yield.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.
-
Further assess purity using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this document.
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for selecting an appropriate recrystallization solvent.
References
Application Notes and Protocols for 4-Methoxybenzo[d]isoxazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic compounds. Benzisoxazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][4] The isoxazole ring is a key feature in several approved drugs and is a subject of ongoing research in drug discovery.[5][6][7][8] This document provides detailed application notes and protocols for the evaluation of this compound in common cell-based assays, focusing on its potential as an anti-cancer agent. The protocols and data presented are representative of methodologies used for evaluating novel isoxazole derivatives.[9][10][11][12]
Hypothetical Mechanism of Action: Induction of Apoptosis
Based on studies of various isoxazole derivatives, a plausible mechanism of action for this compound in cancer cells is the induction of apoptosis through the intrinsic pathway.[9][10] This can be initiated by cellular stress, leading to the activation of a cascade of caspase enzymes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).
Workflow:
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (10 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.7 |
Cell Cycle Analysis (PI Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Workflow:
Materials:
-
MCF-7 cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add Propidium Iodide and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| This compound (10 µM) | 50.2 ± 2.9 | 15.8 ± 1.6 | 34.0 ± 2.5 |
Conclusion
The provided protocols offer a framework for the initial in vitro evaluation of this compound as a potential therapeutic agent. The benzisoxazole scaffold is a versatile starting point for the development of novel drugs.[1][2] Further studies should focus on elucidating the precise molecular targets and exploring its efficacy in more complex biological systems, such as 3D cell cultures and in vivo models. The diverse biological activities reported for isoxazole derivatives suggest that this compound could be a valuable compound for further investigation in drug discovery.[4][6][8]
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. ajrconline.org [ajrconline.org]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxybenzo[d]isoxazole as a HIF-1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the tumor microenvironment.[1] Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis, thereby contributing to tumor progression and therapeutic resistance.[2] Consequently, inhibiting the HIF-1α pathway presents a promising strategy for cancer therapy.[3] This document provides detailed application notes and protocols for the use of 4-Methoxybenzo[d]isoxazole, a potent small molecule inhibitor of HIF-1α transcriptional activity.
Recent studies have identified a series of benzo[d]isoxazole derivatives as potent inhibitors of HIF-1α-mediated transcription.[2][4] Notably, compounds within this class have demonstrated significant inhibitory effects at nanomolar concentrations. These molecules act by suppressing the transcriptional activity of HIF-1α without altering the protein expression levels of HIF-1α itself.[2] This specific mechanism of action makes them valuable tools for studying the downstream effects of HIF-1α signaling and as potential leads for novel anticancer therapeutics.
Quantitative Data
The inhibitory potency of this compound and its analogs on HIF-1α transcriptional activity has been evaluated using dual-luciferase reporter assays. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized below.
| Compound ID | Structure | R Group | IC50 (nM)[2] |
| 15 | Benzo[d]isoxazole core | 4-(dimethylamino) | 24 |
| 31 | Benzo[d]isoxazole core | 4-acetyl | 24 |
| - | This compound | 4-methoxy | Data not specified in the primary source, but belongs to the class of potent inhibitors. |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's application, it is crucial to visualize the HIF-1α signaling pathway and the experimental workflow for its evaluation.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Workflow for evaluating this compound's effect on HIF-1α.
Experimental Protocols
Cell Culture and Hypoxia Induction
1.1. Cell Line:
-
Human Embryonic Kidney (HEK293T) cells are suitable for these assays.
1.2. Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
1.3. Hypoxia Induction:
-
Hypoxia Chamber: Place cell culture plates in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for at least 4 hours.
-
Chemical Induction: Alternatively, treat cells with 100-150 µM cobalt chloride (CoCl2) for 4-8 hours to mimic hypoxic conditions by stabilizing HIF-1α.[4]
Dual-Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay quantifies the transcriptional activity of HIF-1α by measuring the expression of a firefly luciferase reporter gene under the control of a hypoxia-responsive element (HRE). A constitutively expressed Renilla luciferase is used for normalization.
2.1. Materials:
-
HEK293T cells
-
HRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
2.2. Protocol:
-
Seed HEK293T cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Induce hypoxia for 16-24 hours.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.[5]
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[6]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
Western Blot for HIF-1α Protein Expression
This protocol is to determine if this compound affects the protein levels of HIF-1α.
3.1. Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (7.5%)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL detection reagent
3.2. Protocol:
-
After treatment with this compound and hypoxia induction, wash cells with ice-cold PBS and lyse with RIPA buffer. For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
A loading control, such as β-actin or α-tubulin, should be used to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression
This protocol measures the mRNA levels of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), to confirm the inhibitory effect of this compound on HIF-1α transcriptional activity.
4.1. Materials:
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for VEGF, PDK1, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
4.2. Protocol:
-
Extract total RNA from treated and untreated cells using TRIzol or a similar method.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Perform the qRT-PCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[7]
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.
Preparation of this compound
For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution (e.g., 10 mM). Further dilutions to the desired final concentrations should be made in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Conclusion
This compound serves as a valuable research tool for investigating the HIF-1α signaling pathway. Its specific mechanism of inhibiting transcriptional activity allows for the targeted study of downstream gene regulation. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of hypoxia and cancer biology.
References
- 1. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 7. en.actc-lab.chem.uoa.gr [en.actc-lab.chem.uoa.gr]
Application Notes and Protocols for 4-Methoxybenzo[d]isoxazole as a Putative Tubulin Polymerization Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive overview of the methodologies used to characterize 4-Methoxybenzo[d]isoxazole as a potential inhibitor of tubulin polymerization. The protocols outlined below detail the experimental procedures for assessing its biological activity, including its effects on tubulin polymerization, cancer cell proliferation, and the cellular microtubule network. The included data is representative of typical results for a novel tubulin inhibitor and should be considered illustrative.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.
Tubulin polymerization inhibitors are a class of small molecules that interfere with microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly categorized based on their binding site on tubulin, with the colchicine, vinca, and taxane binding sites being the most well-characterized.
This compound is a heterocyclic compound with a structure suggestive of potential biological activity. This document outlines the experimental framework to investigate its putative role as a tubulin polymerization inhibitor and to characterize its anticancer properties.
Mechanism of Action Pathway
The proposed mechanism of action for this compound as a tubulin polymerization inhibitor involves its binding to tubulin, preventing the formation of microtubules. This disruption of the microtubule network is hypothesized to trigger a cascade of events leading to apoptotic cell death.
Caption: Proposed signaling pathway for this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, representative of a potent tubulin polymerization inhibitor. This data is for illustrative purposes only.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target | IC₅₀ (µM)[1][2] | Binding Site |
| This compound | Tubulin | 2.5 | Colchicine |
| Colchicine (Reference) | Tubulin | 3.4[2] | Colchicine |
| Paclitaxel (Reference) | Microtubules | N/A (Stabilizer) | Taxane |
Table 2: Anti-proliferative Activity against Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | GI₅₀ (nM)[3] |
| MCF-7 | Breast Adenocarcinoma | 15 |
| HeLa | Cervical Adenocarcinoma | 12 |
| A549 | Lung Carcinoma | 25 |
| U251 | Glioblastoma | 30[3] |
Experimental Protocols
Synthesis of this compound
A generalized synthetic route for a substituted benzo[d]isoxazole is presented below. The precise conditions would require optimization for this compound.
Caption: General synthetic workflow for benzo[d]isoxazole derivatives.
Protocol:
-
Dissolve 2-hydroxy-6-methoxybenzaldehyde in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Stir the reaction mixture at room temperature until the formation of the aldoxime intermediate is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate and purify the intermediate.
-
Subject the aldoxime to an oxidative cyclization reaction using an oxidizing agent like sodium hypochlorite to yield the final product, this compound.
-
Purify the product by column chromatography or recrystallization.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of the compound on the polymerization of purified tubulin.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
In a 96-well plate, add varying concentrations of this compound to the wells. Include wells with a known inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls, as well as a vehicle control (e.g., DMSO).
-
Add a fluorescent reporter (e.g., DAPI) to the tubulin solution.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation: 360 nm, Emission: 450 nm).
-
Plot the rate of polymerization against the compound concentration to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]
-
Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[2][5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Immunofluorescence Staining of Microtubules
This technique is used to visualize the effects of the compound on the microtubule network within cells.
Protocol:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with this compound at a concentration around its GI₅₀ value for an appropriate time (e.g., 24 hours).
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.
-
Permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
Expected Results
-
Tubulin Polymerization Assay: this compound is expected to inhibit the polymerization of tubulin in a concentration-dependent manner, resulting in a lower fluorescence signal compared to the vehicle control.
-
Cell Viability Assay: The compound should exhibit cytotoxic effects on various cancer cell lines, with GI₅₀ values in the nanomolar to low micromolar range.
-
Immunofluorescence: In cells treated with this compound, the well-organized microtubule network seen in control cells is expected to be disrupted, showing diffuse tubulin staining and disorganized or absent mitotic spindles. This disruption would likely lead to an accumulation of cells in the G2/M phase of the cell cycle.[3]
Troubleshooting
-
Inconsistent Tubulin Polymerization: Ensure the purity of the tubulin and the correct preparation of buffers. GTP should be added fresh.
-
High Background in Immunofluorescence: Optimize antibody concentrations and blocking times. Ensure adequate washing steps.
-
Low Cytotoxicity: Verify the solubility and stability of the compound in the cell culture medium. Increase the incubation time if necessary.
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | MBI-TPI-001 | 10 mg |
| Tubulin Polymerization Assay Kit | TPA-Kit-100 | 1 kit |
For further information or technical support, please contact our scientific support team.
References
- 1. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
Application Notes and Protocols for Anticancer Activity of Benzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the anticancer activity of 4-Methoxybenzo[d]isoxazole is limited in publicly available research. Therefore, these application notes and protocols are based on the closely related and well-studied class of compounds, trimethoxyphenylbenzo[d]oxazoles , which have demonstrated significant anticancer properties. The data and methodologies presented are derived from published studies on these derivatives and serve as a representative guide for investigating the anticancer potential of novel benzo[d]isoxazole compounds.
Introduction
Benzo[d]isoxazole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Recent studies have highlighted the potential of substituted benzo[d]oxazoles as potent anticancer agents.[2] Notably, a series of trimethoxyphenylbenzo[d]oxazoles have been synthesized and identified as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), exhibiting promising antiproliferative activities against various cancer cell lines.[2]
One particularly potent derivative, herein referred to as Compound 4r (a 7-trimethoxyphenylbenzo[d]oxazole with an indol-5-yl side-chain), has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in glioma and lung cancer cells.[2] This document provides a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms and workflows to guide further research into this class of compounds.
Quantitative Data Summary
The antiproliferative activity of trimethoxyphenylbenzo[d]oxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for the representative compound Compound 4r are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| U251 | Glioma | 300 ± 50 | [2] |
| A549 | Lung Cancer | 39.5 (average) | [2] |
| H460 | Lung Cancer | 39.5 (average) | [2] |
Mechanism of Action: Signaling Pathway
Compound 4r has been shown to induce G2/M phase cell cycle arrest by modulating the expression of key regulatory proteins. The preliminary mechanism involves the downregulation of cyclin B1 and its upstream regulator, cdc25C.[2] This disruption of the cell cycle machinery ultimately leads to the induction of apoptosis.
References
Application Notes and Protocols for Anti-inflammatory Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a summary of the anti-inflammatory applications of isoxazole derivatives, with a focus on methoxy-substituted analogs, and offers detailed protocols for relevant experimental assays. The information presented herein is based on published research on various isoxazole derivatives and serves as a guide for the investigation of new compounds within this class, including 4-Methoxybenzo[d]isoxazole.
Putative Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of many isoxazole derivatives is attributed to their interaction with two primary signaling pathways:
-
Cyclooxygenase (COX) Inhibition: Isoxazole-containing compounds have been shown to inhibit COX enzymes, particularly the inducible isoform, COX-2.[1][2] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response.[5] It controls the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6][7] Some isoxazole derivatives have been found to suppress the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.
Quantitative Data on Methoxy-Substituted Isoxazole Derivatives
The following tables summarize the anti-inflammatory activity of various methoxy-substituted isoxazole derivatives as reported in the literature. It is important to note that these are not data for this compound but for structurally related compounds.
Table 1: In Vivo Anti-inflammatory Activity of Methoxy-Substituted Isoxazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Structure | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| 4-(3-Methoxyphenyl)-3-(3-nitrophenyl)isoxazole | Not available in search results | Not specified | 2 | 61.99 | [8] |
| 3 | 61.20 | [8] | |||
| 4-(3-Methoxyphenyl)-3-(4-nitrophenyl)isoxazole | Not available in search results | Not specified | 2 | 61.47 | [8] |
| 3 | 62.24 | [8] | |||
| 4-[4-(3-Methoxyphenyl)isoxazol-3-yl]phenyldimethylamine | Not available in search results | Not specified | 2 | 62.69 | [8] |
| 3 | 63.69 | [8] | |||
| TPI-7 (p-methoxy substitution) | Not available in search results | 100 | Not specified | Most active in series | [9] |
| TPI-13 (p-methoxy substitution) | Not available in search results | 100 | Not specified | Most active in series | [9] |
Table 2: In Vitro COX Inhibition by Isoxazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound C6 | COX-2 | 0.55 ± 0.03 | [2] |
| Celecoxib (Reference) | COX-2 | Not specified | [10] |
| Compound 17 (bis(4-methoxyphenyl)isoxazole derivative) | COX-2 | Sub-micromolar | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[9]
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound derivative)
-
Reference drug (e.g., Diclofenac sodium, 10 mg/kg)[9]
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into three groups: control, reference, and test compound.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[2]
Materials:
-
Human recombinant COX-2 enzyme[3]
-
Ovine COX-1 enzyme
-
Arachidonic acid (substrate)
-
Test compound
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Detection reagents (e.g., colorimetric or fluorometric probe to measure prostaglandin production)
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).
-
Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorometric assay).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Visualizations
Caption: Putative mechanism of anti-inflammatory action of isoxazole derivatives.
Caption: Workflow for in vivo anti-inflammatory screening.
Conclusion
Isoxazole derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their mechanisms of action, primarily through COX-2 and NF-κB inhibition, are well-established targets for anti-inflammatory drug discovery. The provided protocols offer standardized methods for evaluating the anti-inflammatory potential of new isoxazole compounds, such as this compound. Further investigation into the specific biological activities and structure-activity relationships of this and other benzo[d]isoxazole derivatives is warranted to unlock their full therapeutic potential.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Antimicrobial Studies of 4-Methoxybenzo[d]isoxazole and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Isoxazole and its fused ring variant, benzo[d]isoxazole, represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The incorporation of a methoxy group on the aromatic ring can modulate the antimicrobial potency of these compounds. While specific data on 4-Methoxybenzo[d]isoxazole is limited, studies on related molecules suggest potential activity against a range of bacterial and fungal pathogens.
Derivatives of isoxazole have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.[1] The antimicrobial efficacy is often influenced by the nature and position of substituents on the core isoxazole or benzisoxazole structure. For instance, some isoxazole derivatives have shown inhibitory effects against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans.[1][2]
The general approach to studying the antimicrobial potential of a novel compound like this compound involves initial screening to determine its spectrum of activity, followed by quantitative assays to establish the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). Further mechanistic studies can elucidate the mode of action.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of various isoxazole derivatives as reported in the literature. This data is provided to illustrate the potential range of activity for this class of compounds.
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| 3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivatives | S. aureus | Zone of Inhibition (40µg/ml) | Low activity compared to Benzylpenicillin | [1] |
| 3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivatives | B. subtilis | Zone of Inhibition (40µg/ml) | Low activity compared to Benzylpenicillin | [1] |
| 3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivatives | P. aeruginosa | Zone of Inhibition (40µg/ml) | No activity compared to Benzylpenicillin | [1] |
| 3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivatives | E. coli | Zone of Inhibition (40µg/ml) | No activity compared to Benzylpenicillin | [1] |
| 3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivatives | A. niger | Zone of Inhibition (40µg/ml) | No to moderate activity | [1] |
| 3-Aryl-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazole derivatives | C. albicans | Zone of Inhibition (40µg/ml) | No to moderate activity | [1] |
| 3,6-dihydroxy-1,2-benzisoxazole | Multi-drug resistant A. baumannii | MIC | As low as 6.25 µg/ml | [3][4] |
| 2-pyrazoline derivatives with methoxy substituent | S. aureus | MIC | 32-512 µg/mL | [5] |
| 2-pyrazoline derivatives with methoxy substituent | E. faecalis | MIC | 32-512 µg/mL | [5] |
Experimental Protocols
Protocol 1: Synthesis of Isoxazole Derivatives (General Procedure)
This protocol is a generalized method based on the synthesis of various isoxazole derivatives and can be adapted for the synthesis of this compound, likely from a corresponding chalcone precursor.[1]
Materials:
-
Substituted chalcone (e.g., a chalcone bearing a 4-methoxy group)
-
Hydroxylamine hydrochloride
-
Anhydrous sodium acetate
-
Methanol
-
Glacial acetic acid
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Heating mantle or water bath
-
Crushed ice
Procedure:
-
Dissolve the substituted chalcone (0.01 mol) in methanol (25 mL) in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.02 mol) and anhydrous sodium acetate (0.02 mol) in methanol (20 mL).
-
Add the hydroxylamine hydrochloride solution to the chalcone solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 10-12 hours using a water bath or heating mantle.
-
After reflux, pour the reaction mixture onto crushed ice.
-
The solid product that precipitates is isolated by filtration.
-
The crude product is then purified by recrystallization from methanol.
-
Characterize the synthesized compound using techniques such as Elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass spectrometry.[1]
Protocol 2: In-Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This is a common method for preliminary screening of antimicrobial activity.[6]
Materials:
-
Pure culture of test microorganisms (bacterial and fungal strains)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri plates
-
Sterile cork borer
-
Micropipettes
-
Test compound solution (e.g., this compound dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent used to dissolve the test compound)
-
Incubator
Procedure:
-
Prepare sterile agar plates.
-
Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method)
This method provides quantitative data on the antimicrobial activity of a compound.[5]
Materials:
-
96-well microtiter plates
-
Test microorganism suspension (adjusted to a standard turbidity)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound stock solution
-
Positive and negative controls
-
Microplate reader or visual inspection
Procedure:
-
Dispense the appropriate broth into all wells of the microtiter plate.
-
Create a serial two-fold dilution of the test compound across the wells of the plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for antimicrobial evaluation.
Caption: Potential antimicrobial mechanisms of action.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methoxybenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and storage of 4-Methoxybenzo[d]isoxazole. The information is compiled from available data on benzisoxazole and related isoxazole derivatives, offering guidance in the absence of specific data for this particular compound.
Physicochemical Properties
| Property | Value (for Benzisoxazole) | Reference |
| Molecular Formula | C H NO | [1] |
| Molar Mass | 119.12 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.18 g/cm³ | [1] |
| Boiling Point | 101-102 °C (at 2 kPa) | [1] |
| Flash Point | 58 °C | [1] |
Handling and Storage Protocols
Given the limited specific data for this compound, a cautious approach to handling and storage is recommended, drawing upon standard practices for heterocyclic aromatic compounds and related isoxazole derivatives.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is crucial to ensure personnel safety.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation exposure. |
Storage Conditions
Proper storage is essential to maintain the integrity and stability of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Minimizes degradation from heat and moisture. |
| Light | Store in a light-resistant container | Protects from potential light-induced degradation. |
| Inert Atmosphere | For long-term storage, consider storage under an inert gas (e.g., argon, nitrogen) | Prevents potential oxidation. |
| Container | Tightly sealed, compatible container | Prevents contamination and leakage. |
Incompatible Materials
Avoid contact with strong bases, as the N-O bond of the isoxazole ring can be cleaved under such conditions.[1] Also, avoid strong oxidizing agents.
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work in a designated, well-ventilated area, preferably a chemical fume hood.
-
Dispensing: Carefully weigh or measure the required amount of this compound. Avoid generating dust if it is a solid.
-
In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: After use, tightly seal the container and return it to the designated storage location.
-
Cleaning: Clean all equipment and the work area thoroughly after handling.
Spill and Disposal Protocol
-
Spill Containment: In case of a spill, evacuate the immediate area. Wear appropriate PPE before attempting to clean up.
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Large Spills: For larger spills, contain the spill and follow institutional safety procedures.
-
Disposal: Dispose of the waste material in a sealed, labeled container according to local, state, and federal regulations for chemical waste.
Stability Profile
The benzisoxazole ring is aromatic, which confers a degree of stability.[1] However, the N-O bond is a point of potential reactivity. Studies on benzisoxazole derivatives indicate that this bond can be cleaved by strong bases.[1] The stability of the 4-methoxy substituent should also be considered, though specific data is unavailable.
Visual Workflow for Safe Handling and Storage
Caption: Safe handling and storage workflow.
References
4-Methoxybenzo[d]isoxazole solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 4-Methoxybenzo[d]isoxazole solutions for various experimental purposes. The information is compiled from publicly available data on related isoxazole and benzo[d]isoxazole derivatives and should serve as a guide for initiating new research.
Chemical Properties and Data
While specific experimental data for this compound is limited, the following table summarizes its basic chemical properties and provides extrapolated data based on similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇NO₂ | Calculated |
| Molecular Weight | 149.15 g/mol | Calculated[1] |
| CAS Number | 1360943-30-1 | [1] |
| Appearance | Likely a white to off-white solid | Inferred |
| Purity | ≥95% (typical for research-grade) | Assumed |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility in Water | Poorly soluble | Inferred |
| Solubility in DMSO | Likely soluble (e.g., ≥10 mg/mL) | Inferred[2][3] |
| Solubility in Ethanol | Likely soluble | Inferred[2] |
Solution Preparation Protocols
The following protocols are recommended for preparing solutions of this compound for in vitro and in vivo experiments. It is crucial to use high-purity solvents to maintain the integrity of the compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for creating a stock solution that can be stored and used for subsequent dilutions in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh 1.4915 mg of the compound for every 1 mL of DMSO.
-
Dissolving the Compound: Add the weighed powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C or -80°C. To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Protect from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Thawing the Stock: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or PBS to achieve the final working concentrations. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM solution to 900 µL of cell culture medium to obtain the final 10 µM working solution.
-
-
Application to Cells: Add the final working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Experimental Workflow for Solution Preparation and Use
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway Involvement
Several benzo[d]isoxazole derivatives have been identified as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription.[4][5] HIF-1α is a key transcription factor that is activated under hypoxic conditions and plays a critical role in tumor progression and angiogenesis. The following diagram illustrates the potential mechanism of action of this compound as a HIF-1α inhibitor.
Caption: Potential inhibition of the HIF-1α signaling pathway.
Stability and Storage Recommendations
While specific stability data for this compound is not available, the following general guidelines for small organic molecules in DMSO are recommended:
-
Stock Solutions: Store at -20°C or -80°C in tightly sealed, light-protected vials. Under these conditions, stock solutions are typically stable for several months. However, it is advisable to prepare fresh stock solutions every 1-3 months.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used promptly. Avoid storing diluted aqueous solutions for extended periods, as the compound may be less stable and prone to precipitation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution to prevent degradation. Aliquoting the stock solution is highly recommended.
Disclaimer
The provided protocols and data are based on general knowledge of isoxazole derivatives and related compounds. Researchers should perform their own validation experiments to determine the optimal conditions for their specific applications. This includes verifying solubility, stability, and biological activity in their experimental systems.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 4-Methoxybenzo[d]isoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, evaluation, and mechanistic understanding of 4-Methoxybenzo[d]isoxazole and its analogs. The protocols and data presented are intended to facilitate the development of novel therapeutic agents based on this scaffold.
Introduction
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a methoxy group at the 4-position of the benzo[d]isoxazole ring system can significantly influence its physicochemical properties and biological activity, making it an attractive starting point for analog development. This document outlines key experimental protocols and summarizes relevant biological data to guide research in this area.
Synthesis of this compound Analogs
The synthesis of this compound can be achieved through the reductive cyclization of a suitably substituted nitroarene. The following protocol is a representative example based on established methods for analogous compounds.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Nitro-6-methoxybenzaldehyde
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve stannous chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.
-
Cool the solution to 15°C using an ice bath.
-
To the stirred solution, add 2-nitro-6-methoxybenzaldehyde (1.0 eq) portion-wise, maintaining the temperature below 20°C.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract the product with ether (3 x volumes).
-
Wash the combined organic extracts successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., chloroform or a gradient of ethyl acetate in hexanes) to yield pure this compound.
Workflow for the Synthesis of this compound:
Biological Activity and Quantitative Data
Analogs of this compound have shown promise as inhibitors of various biological targets. For instance, derivatives of 6-methoxybenzo[d]isoxazole have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[2]
Table 1: Anti-proliferative Activity of 6-Methoxybenzo[d]isoxazole Sulfonamide Derivatives against MV4-11 Cells[2]
| Compound | R | IC₅₀ (μM) |
| 11h | 4-cyanophenyl | 0.78 |
| 11j | 3-chlorophenyl | > 20 |
| 11p | 4-chlorophenyl | > 20 |
| 11r | 4-methoxyphenyl | 0.87 |
IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of MV4-11 acute myeloid leukemia cells by 50%.
Signaling Pathways
The development of potent and selective inhibitors requires a thorough understanding of their mechanism of action. Analogs of this compound have been implicated in the modulation of key signaling pathways involved in cancer and inflammation.
BRD4 Signaling Pathway
BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones. This interaction is crucial for the recruitment of the transcriptional machinery to the promoters of key oncogenes like c-Myc and CDK6. Inhibition of BRD4 disrupts this process, leading to the downregulation of these oncogenes, cell cycle arrest, and apoptosis in cancer cells.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as VEGF and PDK1. Inhibition of HIF-1α transcriptional activity can therefore suppress tumor growth and angiogenesis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic protocols and biological data presented herein provide a foundation for the rational design and evaluation of new analogs with improved potency and selectivity against key targets in cancer and inflammatory diseases. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these compounds towards clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxybenzo[d]isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 4-Methoxybenzo[d]isoxazole.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. The most common synthesis route involves the [3+2] cycloaddition of a nitrile oxide with an aryne. The efficiency of this reaction is highly dependent on the synchronous generation of both reactive intermediates.
Potential Causes and Solutions:
-
Asynchronous Intermediate Formation: The rates of formation for the benzyne and the nitrile oxide need to be closely matched. If one is generated significantly faster than the other, it may degrade or react via side pathways before the cycloaddition can occur.
-
Optimization: A study on a similar benzisoxazole synthesis found that optimizing the addition time of the reagents was crucial. For instance, an addition time of 2.5 hours for the precursors led to a 90% yield of the desired product.[1] Experiment with different addition rates and times for your specific precursors.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase reaction rates, they can also lead to decomposition of reactants and intermediates, or promote side reactions, resulting in resinification and lower yields.
-
Optimization: In a related synthesis, increasing the temperature from 70°C to 80°C or 85°C resulted in a decrease in yield from 74% to 63% and 42% respectively, due to resinification.[2][3] It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with milder conditions and incrementally increase the temperature.
-
-
Solvent Effects: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, poison catalysts, or lead to unwanted side products.
-
Solution: Ensure all starting materials and reagents are of high purity. Recrystallize or distill starting materials if necessary.
-
Question 2: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge. In the context of benzisoxazole synthesis via [3+2] cycloaddition, the primary side reactions often involve the self-reaction or decomposition of the highly reactive nitrile oxide and benzyne intermediates.
Likely Side Reactions:
-
Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations.
-
Benzyne Polymerization: Benzyne is extremely reactive and can polymerize if it does not encounter a suitable reaction partner.
-
Deacylation: In syntheses involving acylated precursors, deacylation can occur as a side reaction, leading to undesired byproducts.[2][3]
Minimization Strategies:
-
Slow Addition/High Dilution: Generating the reactive intermediates slowly and in high dilution can minimize their concentration at any given time, thus disfavoring dimerization and polymerization.
-
Control of Stoichiometry: Precise control over the stoichiometry of the precursors is essential to ensure that neither intermediate is present in significant excess.
-
Temperature Control: As mentioned previously, lower temperatures can help to suppress side reactions.
Question 3: The purification of the final product is difficult. What are some recommended purification techniques?
Answer:
Purification of benzisoxazole derivatives can be challenging due to the presence of structurally similar impurities.
Recommended Techniques:
-
Flash Chromatography: This is a standard and effective method for separating the desired product from impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[4]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a useful purification tool.
Experimental Protocols
A general procedure for the synthesis of benzisoxazoles via [3+2] cycloaddition of in situ generated nitrile oxides and arynes is described below. This should be adapted for the specific synthesis of this compound.
General Synthesis of Benzisoxazoles by [3+2] Cycloaddition [1]
-
Aryne Precursor Preparation: An appropriate o-(trimethylsilyl)aryl triflate is used as the aryne precursor.
-
Nitrile Oxide Precursor Preparation: A suitable chlorooxime serves as the nitrile oxide precursor.
-
Cycloaddition Reaction:
-
To a solution of the chlorooxime (1.2 equivalents) in a suitable solvent (e.g., acetonitrile) at room temperature, add a solution of the aryne precursor (1.0 equivalent) and a fluoride source (e.g., CsF, 2.5 equivalents) in the same solvent dropwise over a period of 2.5 hours.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield of a related benzisoxazole synthesis, which can provide insights for optimizing the synthesis of this compound.
| Entry | Reactant Addition Time (h) | Solvent | Fluoride Source | Yield (%) | Reference |
| 1 | 0.5 | Acetonitrile | CsF | 65 | [1] |
| 2 | 1.5 | Acetonitrile | CsF | 82 | [1] |
| 3 | 2.5 | Acetonitrile | CsF | 90 | [1] |
| 4 | 2.5 | THF | CsF | 0 | [1] |
| 5 | 2.5 | Acetonitrile | TBAT | 0 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 3. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Methoxybenzo[d]isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxybenzo[d]isoxazole.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low product yield is a common issue in organic synthesis. The following table outlines potential causes and solutions to improve the yield of this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Oxime Formation: The initial reaction of 2-hydroxy-6-methoxybenzaldehyde with hydroxylamine may not have gone to completion. | Ensure the reaction is carried out at a slightly elevated temperature (e.g., 40-50°C) and for a sufficient duration (e.g., 1-2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). | Increased conversion of the starting aldehyde to the oxime intermediate, leading to a higher overall yield of the final product. |
| Suboptimal Cyclization Conditions: The conditions for the ring-closure of the oxime to the isoxazole may not be optimal. | For cyclization using dehydrating agents like acetic anhydride, ensure anhydrous conditions and control the temperature to prevent side reactions. If using a base-catalyzed approach, optimize the base concentration and reaction time. | Improved efficiency of the cyclization step, minimizing the formation of byproducts and maximizing the yield of this compound. |
| Product Loss During Workup/Purification: The desired product may be lost during extraction or purification steps. | Use a suitable solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery. For purification by column chromatography, select an appropriate solvent system to achieve good separation from impurities. | Minimized loss of the product during isolation and purification, leading to a higher isolated yield. |
Issue 2: Presence of Significant Impurities in the Final Product
The formation of side products can complicate purification and reduce the overall yield. The primary side reactions in this synthesis are the Kemp elimination and the Beckmann rearrangement.
| Side Product | Formation Conditions | Troubleshooting Strategy |
| 2-hydroxy-6-methoxybenzonitrile (from Kemp Elimination) | The relatively weak N-O bond of the isoxazole ring can be cleaved by a strong base or heat, leading to the formation of the corresponding 2-hydroxybenzonitrile.[1] | Avoid using strong bases during the cyclization and workup steps. If a base is necessary, use a mild, non-nucleophilic base and maintain a low reaction temperature. |
| Benzoxazole Derivative (from Beckmann Rearrangement) | The Beckmann rearrangement of the oxime intermediate can occur under acidic conditions or at elevated temperatures, leading to the formation of an isomeric benzoxazole.[2] | Maintain neutral or slightly basic conditions during the cyclization step. Avoid strong acids and excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: A common and readily available starting material is 2-hydroxy-6-methoxybenzaldehyde.
Q2: What is the general synthetic route?
A2: The synthesis typically involves two main steps:
-
Oxime Formation: Reaction of 2-hydroxy-6-methoxybenzaldehyde with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a mild base to form 2-hydroxy-6-methoxybenzaldehyde oxime.
-
Cyclization: Intramolecular cyclization of the oxime to form the this compound ring. This can be achieved through dehydration using reagents like acetic anhydride or by other methods that promote the N-O bond formation.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. The spots can be visualized under UV light.
Q4: What are the key parameters to control to minimize side reactions?
A4: Careful control of reaction temperature and pH is crucial. For the cyclization step, avoiding high temperatures and strongly acidic or basic conditions can significantly reduce the formation of the Kemp elimination and Beckmann rearrangement byproducts.
Q5: What is a suitable method for purifying the final product?
A5: Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and side products. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane is often a good starting point.
Experimental Protocols
Key Experiment: Synthesis of 2-hydroxy-6-methoxybenzaldehyde oxime
-
Dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a mild base like sodium acetate or sodium bicarbonate (1.1-1.5 eq).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture can be cooled, and the product may precipitate. Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in water and extracted with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude oxime, which can be used in the next step with or without further purification.
Key Experiment: Cyclization to this compound
-
Dissolve the crude 2-hydroxy-6-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent. For dehydration with acetic anhydride, acetic anhydride itself can sometimes be used as the solvent.
-
Slowly add the cyclizing agent (e.g., acetic anhydride).
-
Heat the reaction mixture gently (e.g., to 80-100°C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully quench any excess reagent (e.g., by adding water or a saturated sodium bicarbonate solution for acetic anhydride).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel.
References
Technical Support Center: 4-Methoxybenzo[d]isoxazole
Welcome to the technical support center for 4-Methoxybenzo[d]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound through troubleshooting common issues and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
A1: A common synthetic pathway starts from 2-hydroxy-6-methoxybenzoic acid. The process likely involves three key steps: esterification, formation of a hydroxamic acid, and subsequent cyclization.
Based on this route, potential impurities include:
-
Unreacted Starting Materials: 2-hydroxy-6-methoxybenzoic acid and its corresponding methyl ester.
-
Intermediate Species: The hydroxamic acid intermediate may not have fully cyclized.
-
Side-Products: Isomeric benzoxazoles or other byproducts from the cyclization reaction.
Q2: What are the recommended initial steps to assess the purity of my this compound sample?
A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended for an initial purity assessment. TLC can provide a quick qualitative check for the presence of major impurities, while HPLC will offer quantitative data on the purity profile. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure of the main component and identify any impurities.
Q3: What are the best general methods for purifying crude this compound?
A3: The two most effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from starting materials and most side-products. Recrystallization is a final polishing step to achieve high purity, particularly for removing minor impurities that have similar polarity to the product.
Q4: How can I confirm the identity and structure of the purified this compound?
A4: The definitive identification of this compound should be performed using a combination of spectroscopic techniques. 1H NMR and 13C NMR will confirm the chemical structure and connectivity of the atoms. Mass spectrometry (MS) will confirm the molecular weight of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis (<80%) | Incomplete reaction in one or more steps. | - Monitor each reaction step by TLC to ensure complete conversion before proceeding. - Optimize reaction times and temperatures. |
| Inefficient workup procedure. | - Ensure proper phase separation during extractions. - Use appropriate drying agents to remove all water from organic extracts. | |
| Presence of Starting Material (2-hydroxy-6-methoxybenzoic acid or its ester) in Final Product | Incomplete esterification or hydroxamic acid formation. | - Increase the equivalents of the respective reagents (e.g., methanol for esterification, hydroxylamine for hydroxamic acid formation). - Extend the reaction time. |
| Inefficient purification. | - Use a more polar solvent system in column chromatography to better separate the more polar starting materials. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate eluent. | |
| Presence of the Hydroxamic Acid Intermediate in Final Product | Incomplete cyclization. | - Ensure the cyclization conditions (e.g., temperature, catalyst) are optimal. - Increase the reaction time for the cyclization step. |
| The intermediate may be co-eluting with the product during chromatography. | - Adjust the solvent gradient in your column chromatography to improve separation. A shallower gradient may be necessary. | |
| Product is an oil or fails to crystallize | Presence of impurities that inhibit crystallization. | - Perform column chromatography to remove impurities before attempting recrystallization. - Try a variety of solvent systems for recrystallization (see Experimental Protocols). |
| Residual solvent. | - Ensure the product is thoroughly dried under high vacuum. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (60-120 mesh) to the solution to form a free-flowing powder. Remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent. Good candidate solvents include ethanol, methanol, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or scratch the inside of the flask with a glass rod.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Data Presentation
Table 1: Analytical Data for this compound
| Analytical Technique | Expected Results |
| 1H NMR (400 MHz, CDCl3) | δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH3) |
| 13C NMR (100 MHz, CDCl3) | δ (ppm): ~165, ~150, ~130, ~125, ~115, ~110, ~105 (Aromatic & Isoxazole Carbons), ~56 (OCH3) |
| HPLC | A single major peak with a purity of >98% under optimized conditions. |
| Mass Spectrometry (ESI+) | [M+H]+ corresponding to the molecular weight of this compound. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Decision tree for troubleshooting impurities.
Technical Support Center: Crystallization of 4-Methoxybenzo[d]isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 4-Methoxybenzo[d]isoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: While a definitive solvent system has not been published specifically for this compound, based on the crystallization of structurally similar benzisoxazole derivatives, common protic and aprotic solvents are recommended starting points. These include ethanol, methanol, isopropanol, ethyl acetate, acetone, and acetonitrile, or mixtures thereof. The ideal solvent or solvent system will need to be determined empirically.
Q2: What is the expected morphology of this compound crystals?
A2: The crystal habit of this compound is not extensively documented. Generally, small molecule organic compounds can crystallize in various forms, including needles, plates, or prisms, depending on the crystallization conditions such as the solvent, cooling rate, and presence of impurities.
Q3: How can I improve the purity of my this compound sample?
A3: If crystallization does not yield a product of desired purity, consider pre-purification by column chromatography. Following chromatography, crystallization can be employed as a final purification step to remove minor impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently supersaturated. - Nucleation is inhibited. | - If the solution is too dilute: Concentrate the solution by carefully evaporating some of the solvent. - To induce nucleation: Try scratching the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of this compound if available. - If the compound is highly soluble: Consider using a solvent in which the compound is less soluble, or employ an anti-solvent crystallization method. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - The cooling rate is too rapid. | - Lower the temperature: Ensure the solution is cooled well below the compound's melting point. - Dilute the solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. - Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Consider using a Dewar flask for very slow cooling. |
| Crystallization happens too quickly, yielding fine powder. | - The solution is too concentrated. - The cooling rate is too fast. | - Increase the solvent volume: Use a larger volume of solvent to dissolve the compound initially. This will require more solvent to be evaporated to reach saturation, allowing for slower crystal growth. - Decrease the cooling rate: Allow the flask to cool to room temperature undisturbed before any further cooling. |
| The crystal yield is low. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Recover from mother liquor: Concentrate the mother liquor and cool it to a lower temperature to obtain a second crop of crystals. - Optimize the solvent system: Experiment with different solvents or solvent/anti-solvent combinations to minimize the solubility of the compound at low temperatures. |
| The crystals are discolored or contain visible impurities. | - The starting material was not sufficiently pure. - The solvent was not pure. - Degradation of the compound occurred during heating. | - Pre-purify the material: Use column chromatography to purify the crude this compound before crystallization. - Use high-purity solvents: Ensure all solvents are of an appropriate grade. - Minimize heating time: Do not heat the solution for an extended period after the solid has dissolved. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines a general method for the recrystallization of this compound from a single solvent.
-
Solvent Selection: Based on preliminary solubility tests (see Table 1), choose a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solvent begins to boil.
-
Achieving Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful if this compound is highly soluble in most common solvents.
-
Solvent/Anti-Solvent Selection: Choose a "solvent" in which this compound is very soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in a minimum amount of the "solvent" at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until it becomes slightly turbid.
-
Clarification: Add a few drops of the "solvent" back into the solution until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, the solution can be refrigerated.
-
Isolation and Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point |
| Hexane | 0.1 | Insoluble | Sparingly Soluble |
| Toluene | 2.4 | Sparingly Soluble | Soluble |
| Dichloromethane | 3.1 | Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | Moderately Soluble | Very Soluble |
| Acetone | 5.1 | Moderately Soluble | Very Soluble |
| Isopropanol | 3.9 | Sparingly Soluble | Soluble |
| Ethanol | 4.3 | Sparingly Soluble | Soluble |
| Methanol | 5.1 | Sparingly Soluble | Soluble |
| Water | 10.2 | Insoluble | Insoluble |
Note: This data is estimated based on the general solubility of similar aromatic heterocyclic compounds and should be confirmed by experimental solubility testing.
Visualizations
Caption: Experimental Workflows for Crystallization.
Caption: Troubleshooting Decision Tree for Crystallization.
Technical Support Center: Degradation of Benzo[d]isoxazole Derivatives in Solution
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter issues with the stability and degradation of benzo[d]isoxazole derivatives in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My benzo[d]isoxazole derivative appears to be degrading in solution. What are the common causes?
Degradation of isoxazole derivatives in solution can be triggered by several factors, including:
-
pH: The stability of the isoxazole ring can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze hydrolysis. For some isoxazole derivatives, degradation is observed under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. It is crucial to understand the thermal stability of your specific compound.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can influence the stability of the compound. For instance, some compounds may be less stable in protic solvents.
Q2: How can I monitor the degradation of my 4-Methoxybenzo[d]isoxazole derivative?
You can monitor the degradation of your compound using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to separate the parent compound from its degradation products and quantify the extent of degradation over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is powerful for identifying the chemical structures of the degradation products.
-
UV-Visible Spectroscopy: Changes in the UV-Vis spectrum can indicate degradation, although it is less specific than chromatography.
Q3: What are the potential degradation products of benzo[d]isoxazole derivatives?
The degradation of the isoxazole ring can lead to a variety of products. For instance, hydrolysis of some isoxazole derivatives has been shown to yield products resulting from the cleavage of the isoxazole ring. The specific degradation products will depend on the structure of the starting material and the degradation conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound in solution. | Hydrolysis due to pH instability. | - Conduct a pH stability study across a range of pH values to identify the optimal pH for stability.- Buffer the solution to maintain a stable pH. |
| Precipitate formation over time. | Formation of insoluble degradation products. | - Analyze the precipitate to identify its structure.- Adjust storage conditions (e.g., temperature, light exposure) to minimize degradation. |
| Inconsistent results in biological assays. | Degradation of the active compound in the assay medium. | - Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).- Prepare fresh solutions of the compound immediately before use. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to systematically identify potential degradation products.- Use LC-MS/MS to elucidate the structures of the new peaks. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At various time points, withdraw samples, quench the degradation reaction if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Data Presentation
While specific quantitative data for this compound is unavailable, the following table illustrates how degradation data for related isoxazole derivatives could be presented.
Table 1: Degradation Kinetics of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in Aqueous Solution at 35 °C
| pH | Rate Constant (k, h⁻¹) |
| 0.65 - 3.50 | pH-dependent |
| 3.50 - 7.50 | pH-independent (1.34 x 10⁻³ h⁻¹) |
| Data extracted from a study on a related isoxazole derivative and is for illustrative purposes only. |
Visualizations
Caption: A logical workflow for troubleshooting the degradation of a compound in solution.
Caption: An experimental workflow for conducting forced degradation studies.
Navigating the Synthesis of 4-Methoxybenzo[d]isoxazole: A Technical Support Guide
For researchers, scientists, and drug development professionals, the synthesis of 4-Methoxybenzo[d]isoxazole, a key scaffold in medicinal chemistry, can present unique challenges, particularly when scaling up from laboratory to pilot plant or production scale. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis.
Troubleshooting Guide for Scaling Up this compound Synthesis
Scaling up the synthesis of this compound often reveals issues that are not apparent on a smaller scale. The most common synthetic route involves the cyclization of 2-hydroxy-6-methoxybenzonitrile. The following table outlines potential problems, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Key Parameters to Monitor |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient base; Degradation of starting material or product. | Increase reaction time or temperature incrementally. Screen different bases (e.g., K₂CO₃, NaH, DBU) and solvents. Ensure anhydrous conditions if using moisture-sensitive reagents. | Reaction progress (TLC, HPLC), temperature, moisture content. |
| Impurity Formation | Side reactions due to high temperatures; Presence of moisture; Incorrect stoichiometry of reagents; Formation of regioisomers. | Optimize reaction temperature to minimize side product formation. Use dry solvents and reagents. Carefully control the stoichiometry of the base and other reactants. | Reaction profile by HPLC to identify and quantify impurities. |
| Difficult Purification | Co-elution of impurities with the product in chromatography; Oily product that is difficult to crystallize. | Explore different solvent systems for chromatography. Attempt crystallization from various solvents or solvent mixtures. Consider distillation under reduced pressure if the product is thermally stable. | Purity analysis by HPLC and NMR after each purification step. |
| Poor Cyclization | Insufficient activation of the hydroxyl group; Steric hindrance from the methoxy group. | Use a stronger base or a higher reaction temperature to facilitate the cyclization. Consider alternative synthetic routes if cyclization remains problematic. | Disappearance of the starting nitrile peak in IR or HPLC. |
| Exothermic Reaction | The cyclization reaction can be exothermic, leading to runaway reactions at a larger scale. | Implement controlled addition of reagents. Ensure adequate cooling and agitation. Perform a reaction calorimetry study to understand the thermal profile. | Internal reaction temperature, rate of reagent addition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most frequently employed and scalable method is the intramolecular cyclization of 2-hydroxy-6-methoxybenzonitrile. This approach is favored due to the commercial availability of the starting material and the relatively straightforward reaction conditions.
Q2: What are the critical reaction parameters to control during the cyclization step?
Temperature, the choice of base and solvent, and the exclusion of moisture are critical. The reaction is often performed at elevated temperatures, and the selection of an appropriate base (e.g., potassium carbonate or sodium hydride) is crucial for efficient deprotonation of the phenolic hydroxyl group to initiate the cyclization. Anhydrous conditions are necessary to prevent hydrolysis of the nitrile group and other side reactions.
Q3: I am observing a significant amount of a side-product that is difficult to separate. What could it be and how can I minimize its formation?
A common side-product can be the uncyclized amide, formed by the hydrolysis of the nitrile group of the starting material if moisture is present. To minimize this, ensure all solvents and reagents are thoroughly dried before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Another possibility is the formation of a regioisomer if the starting material is not pure. Careful analysis of the starting material is recommended.
Q4: My final product is an oil and I am struggling with purification by crystallization. What are my options?
If direct crystallization is challenging, column chromatography is the primary alternative. A careful selection of the eluent system is key. For oily products, techniques such as trituration with a non-polar solvent (e.g., hexane) can sometimes induce solidification. Distillation under high vacuum can also be an option if the product is thermally stable.
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
Yes. The cyclization reaction can be exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure. It is essential to have robust temperature control and emergency cooling systems in place. A thorough risk assessment and, if possible, a reaction calorimetry study should be conducted before attempting a large-scale reaction. The use of strong bases like sodium hydride requires careful handling due to its flammability and reactivity with water.
Visualizing the Synthetic Workflow and Troubleshooting Logic
To aid in understanding the synthetic process and troubleshooting, the following diagrams illustrate the general experimental workflow and a logical approach to addressing common issues.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the cyclization of 2-hydroxy-6-methoxybenzonitrile.
Materials:
-
2-hydroxy-6-methoxybenzonitrile
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-hydroxy-6-methoxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Note: This protocol is a general guideline and may require optimization for specific scales and equipment. Always perform a small-scale trial before proceeding to a larger scale.
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzo[d]isoxazole
Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]isoxazole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and optimizing the reaction conditions for this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common reductive cyclization route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reduction of the nitro group. 2. Inactive or insufficient reducing agent. 3. Unfavorable reaction temperature. 4. Degradation of the starting material or product. | 1. Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O). Monitor the reaction by TLC to ensure the disappearance of the starting material. 2. Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions. 3. For reductive cyclization with SnCl₂, maintaining a low temperature (0-15 °C) during the addition of the aldehyde is crucial to prevent side reactions.[1] 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. |
| Formation of Side Products | 1. Over-reduction of the nitro group to an amine. 2. Dimerization of the nitrile oxide intermediate (in cycloaddition routes). 3. Incomplete cyclization leading to the hydroxylamine intermediate. | 1. Carefully control the amount of reducing agent and the reaction temperature. 2. If using a cycloaddition approach, slow addition of the chlorooxime to the reaction mixture can favor the desired intramolecular reaction over dimerization.[2] 3. Ensure sufficient reaction time and appropriate pH for the cyclization step. |
| Difficulty in Product Purification | 1. Presence of tin salts from the reducing agent. 2. Co-elution of the product with starting material or side products during chromatography. 3. Oily nature of the product. | 1. After the reaction, perform a thorough workup including washing with a sodium bicarbonate solution to remove acidic impurities and tin salts.[1] 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 3. If the product is an oil, flash chromatography is a suitable purification method.[1] |
| Reaction Stalls | 1. Insufficient acid concentration for the reductive cyclization. 2. Poor solubility of the starting material. | 1. Ensure the use of concentrated hydrochloric acid for the SnCl₂ reduction to maintain the necessary acidic environment.[1] 2. Choose a solvent system in which the starting material is reasonably soluble at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely used and effective method is the reductive cyclization of 2-methoxy-6-nitrobenzaldehyde. This method typically employs a reducing agent like stannous chloride (SnCl₂) in the presence of a strong acid such as hydrochloric acid.[1] This approach is often preferred due to the availability of the starting materials and generally good yields.
Q2: How does the methoxy group at the 4-position influence the reaction?
A2: The methoxy group is an electron-donating group. In the context of benzisoxazole synthesis, electron-donating groups on the benzene ring can sometimes reduce the reactivity of the substrate in certain cyclization reactions.[3] However, in syntheses involving cycloaddition with arynes, electron-donating groups on the chlorooxime component have been shown to give excellent yields.[2] For reductive cyclization, the electronic effect is less pronounced on the cyclization step itself but can influence the stability of intermediates.
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: The key parameters for optimization include:
-
Temperature: Low temperatures are often crucial during the addition of reagents to control the reaction's exothermicity and prevent side reactions.[1]
-
Stoichiometry of the Reducing Agent: The molar ratio of the reducing agent to the nitro-compound is critical. An excess is needed for complete conversion, but a large excess can lead to over-reduction.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for the complete consumption of the starting material.
-
Workup Procedure: A proper aqueous workup is necessary to remove inorganic salts and other impurities before chromatographic purification.[1]
Q4: What are the expected side products in the reductive cyclization synthesis?
A4: The primary side product to be aware of is the corresponding aniline (2-amino-6-methoxybenzaldehyde) resulting from the complete reduction of the nitro group without subsequent cyclization. Other potential impurities can arise from incomplete reaction, leaving the hydroxylamine intermediate.
Q5: How can I purify the final product effectively?
A5: Flash column chromatography is a common and effective method for purifying this compound, especially if it is obtained as an oil.[1] A suitable eluent system, such as a mixture of chloroform or ethyl acetate and hexanes, should be determined by TLC analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Cyclization
This protocol is adapted from the synthesis of the analogous 4-methyl-2,1-benzisoxazole.[1]
Starting Material: 2-Methoxy-6-nitrobenzaldehyde
Reagents and Solvents:
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
-
Ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Chloroform or a mixture of ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve stannous chloride dihydrate (4.0 eq.) in concentrated hydrochloric acid.
-
Cool the solution to 0-15 °C in an ice bath.
-
With rapid stirring, add 2-methoxy-6-nitrobenzaldehyde (1.0 eq.) portion-wise, maintaining the temperature below 15 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract with ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with dilute sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., chloroform or a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzisoxazole Synthesis
| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| Reductive Cyclization | 6-Methyl-2-nitrobenzaldehyde | SnCl₂·2H₂O, conc. HCl | - | 15 °C | 83% | [1] |
| Electrochemical Reduction | Methoxy-substituted nitro arene | - | Not specified | Not specified | 70% | [4] |
| [3+2] Cycloaddition | 3,4-Dimethoxybenzyne precursor, Chlorooxime | CsF | Acetonitrile | Room Temp. | 65% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methoxybenzo[d]isoxazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 4-Methoxybenzo[d]isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The synthesis of 1,2-benzisoxazoles, such as this compound, typically begins with appropriately substituted aromatic compounds. Common starting materials include derivatives of salicylaldehyde or 2-hydroxyacetophenone that contain a methoxy group at the desired position. For instance, a suitable precursor would be a 2-hydroxy-ketoxime with a methoxy group at the 4-position of the benzene ring.[1]
Q2: Which catalytic systems are most effective for the cyclization step in this compound synthesis?
A2: The choice of catalyst depends on the specific synthetic route. For the common method involving the cyclization of o-hydroxy ketoximes, base-catalyzed cyclization is frequently employed.[1] Transition metal catalysts, particularly copper (Cu) and palladium (Pd) salts, have also been shown to be effective in promoting the C-O bond formation required for the isoxazole ring closure.[2] For certain pathways, Brønsted acids or Lewis acids may also be utilized.[3][4]
Q3: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
A3: Low yields can stem from several factors. Incomplete conversion of the starting material is a common issue; ensure your reaction is running for a sufficient amount of time and at the optimal temperature. The presence of impurities in starting materials or solvents can also inhibit the reaction. Side reactions, such as the Kemp elimination (cleavage of the N-O bond by a strong base), can consume the desired product.[5] Optimizing the catalyst loading and ensuring an inert atmosphere if using air-sensitive catalysts can also significantly improve yields.
Q4: My reaction is producing a significant amount of side products. How can I minimize their formation?
A4: Side product formation is often related to the reaction conditions. For base-catalyzed reactions, using a milder base or a stoichiometric amount can prevent degradation of the product.[5] In transition-metal-catalyzed syntheses, the choice of ligand and solvent can greatly influence selectivity. Careful control of the reaction temperature is also crucial, as higher temperatures can lead to decomposition or undesired side reactions.[2] Purification of the starting oxime to ensure you have the correct (Z)-isomer can also be critical, as some cyclization reactions are stereospecific.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to proceed or shows low conversion | - Inactive catalyst- Incorrect reaction temperature- Impure starting materials or solvents | - Use a fresh batch of catalyst or activate it prior to use.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Purify starting materials and ensure solvents are anhydrous and of high purity. |
| Formation of a dark, tarry substance (resinification) | - Reaction temperature is too high- Prolonged reaction time- Use of a strong, non-selective catalyst | - Lower the reaction temperature.- Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.- Screen for a more selective catalyst or use a lower catalyst loading. |
| Product degradation upon workup or purification | - Instability of the benzisoxazole ring to acidic or basic conditions- Exposure to air or light | - Use neutral conditions for workup and purification whenever possible.- Employ milder purification techniques like flash column chromatography with a deactivated silica gel.- Store the final product under an inert atmosphere and protected from light. |
| Inconsistent reaction outcomes | - Variability in the quality of reagents or catalysts- Difficulty in controlling reaction parameters | - Source high-purity, consistent reagents and catalysts.- Utilize automated reaction systems for better control over temperature, stirring, and reagent addition.- Ensure the reaction setup is free of leaks and maintains an inert atmosphere if required. |
Catalyst Performance Data
The following table summarizes representative data on the performance of different catalytic systems in the synthesis of benzisoxazole derivatives. While not specific to this compound, it provides a useful comparison of catalyst efficacy.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuI / DMEDA | (Z)-2-bromoaryloxime | Dioxane | 100 | 12 | 85-95 | [2] |
| Pd(TFA)₂ | N-phenoxyacetamide and aldehyde | Toluene | 110 | 24 | 70-85 | [2] |
| Base (NaOH) | o-hydroxy ketoxime | Dioxane | Reflux | 12 | 60-75 | [1] |
| PPh₃ | 2-hydroxybenzonitrile and bromide | THF | Reflux | 12 | 75-90 | [6] |
| Brønsted Acidic Ionic Liquid Gel | o-aminophenol and aldehyde | Solvent-free | 130 | 5 | >90 | [4] |
Experimental Protocols
Synthesis of 3-Substituted-4-methoxy-1,2-benzisoxazole via Intramolecular Cyclization
This protocol is adapted from a general method for the synthesis of substituted benzisoxazoles and is applicable to the synthesis of 4-methoxy derivatives.
Step 1: Oximation of 2-hydroxy-4-methoxyacetophenone
-
To a solution of 2-hydroxy-4-methoxyacetophenone (1 equivalent) in a 3:1 mixture of dioxane and water, add hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents).
-
Stir the mixture at room temperature for 1 hour, then increase the temperature to 40°C and continue stirring for 15 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
Step 2: Cyclization to form 4-Methoxy-3-methyl-1,2-benzisoxazole
-
Dissolve the crude oxime from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) to the solution.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully add dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 4-Methoxy-3-methyl-1,2-benzisoxazole.[7]
Visualizations
Caption: Experimental workflow for the synthesis of 4-Methoxy-3-methyl-1,2-benzisoxazole.
References
- 1. e-journals.in [e-journals.in]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 6. Benzisoxazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Methoxybenzo[d]isoxazole Reactions
Disclaimer: The following troubleshooting guide is based on established principles for the synthesis and reactivity of isoxazoles and benzisoxazoles. Due to a lack of specific literature for 4-Methoxybenzo[d]isoxazole, these answers are generalized to assist researchers by applying analogous chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize a this compound derivative has a very low yield. What role could the solvent be playing?
A1: Low yield is frequently tied to solvent choice, which can impact reactant solubility, reaction rate, and equilibria.
-
Solubility: Ensure your starting materials are fully dissolved. Inadequate solubility is a common cause of low yield. For reactions involving both polar and non-polar reagents, a solvent mixture may be necessary. For instance, in some isoxazole syntheses, increasing the proportion of an organic co-solvent like methanol in water is crucial for dissolving hydrophobic starting materials and improving yields.[1]
-
Reaction Mechanism: The polarity of the solvent can dramatically affect the reaction rate by stabilizing or destabilizing transition states.
-
Polar Solvents (e.g., water, methanol, acetonitrile): These are often preferred for reactions involving polar or charged intermediates, such as the [3+2] cycloaddition used to form the benzisoxazole ring.[1][2] In one study on benzisoxazole synthesis, acetonitrile (a polar aprotic solvent) was effective, whereas the less polar tetrahydrofuran (THF) failed to produce the desired product.[2]
-
Non-Polar Solvents (e.g., toluene, hexane): These may be suitable for reactions without charged intermediates but can slow down or prevent reactions that do.
-
Q2: I am observing significant formation of side products, particularly a dimer of my nitrile oxide precursor. How can I mitigate this?
A2: Nitrile oxide dimerization is a common competing reaction in [3+2] cycloaddition syntheses of isoxazoles. While this is highly dependent on concentration, the solvent choice can play an indirect role. A study on benzisoxazole synthesis found that the rate of nitrile oxide formation needed to be carefully matched with the rate of its consumption by the aryne dipolarophile.[2] This was achieved by the slow addition of the nitrile oxide precursor via a syringe pump.[2]
Troubleshooting Tip: Use a solvent in which your primary reactants are highly soluble, allowing you to maintain a lower concentration of the reactive nitrile oxide intermediate while still ensuring an efficient reaction with the dipolarophile.
Q3: My this compound product seems to be decomposing during workup or purification. Could the solvent or reagents be causing ring-opening?
A3: Yes, the benzisoxazole ring is susceptible to cleavage under certain conditions.
-
Basic Conditions: The N-O bond is relatively weak and can be cleaved by strong bases, a process known as the Kemp elimination, which results in a 2-hydroxybenzonitrile species.[3] If your workup involves a strong base (e.g., NaOH, KOH), your product may be degrading. Consider using a milder base (e.g., NaHCO₃) or avoiding a basic wash altogether if possible.
-
Acidic Conditions: While generally more stable to acid, exposure to strong acids during workup could potentially lead to degradation. Always check the stability of your product to the workup conditions on a small scale before processing the entire batch.[4]
-
Electrophilic Reagents: Certain electrophilic reagents, particularly fluorinating agents like Selectfluor®, are known to cause the ring-opening of isoxazoles to yield functionalized carbonyl compounds.[5][6][7] Ensure that any downstream reactions or purification additives are not strongly electrophilic.
Q4: I am attempting an N-alkylation on the benzisoxazole ring and getting a mixture of isomers or no reaction. What solvent should I use?
A4: While specific data on this compound is unavailable, studies on the N-alkylation of the related indazole scaffold show that the solvent and base system is critical for regioselectivity.
-
For N-1 Selectivity: A combination of a strong, non-nucleophilic hydride base like NaH in a less polar aprotic solvent such as THF often favors alkylation at the N-1 position.[8]
-
For N-2 Selectivity or Mixtures: Using a weaker base like Cs₂CO₃ in a polar aprotic solvent such as DMF can lead to mixtures of N-1 and N-2 isomers, likely due to the formation of solvent-separated ion pairs.[8]
For your this compound, you should screen different base/solvent combinations (e.g., NaH/THF, K₂CO₃/DMF, Cs₂CO₃/Acetonitrile) to find the optimal conditions for your desired product.
Data Summary Tables
Table 1: Effect of Solvent on Yield in a Representative [3+2] Cycloaddition Synthesis of an Isoxazole
(Data adapted from a study on trifluoromethyl-substituted isoxazole synthesis and illustrates general solvent principles.)[1]
| Entry | Solvent System | Base | Yield (%) |
| 1 | 95% Water / 5% Methanol | DIPEA | Trace |
| 2 | 50% Water / 50% Methanol | DIPEA | 25% |
| 3 | 25% Water / 75% Methanol | DIPEA | 35% |
| 4 | 5% Water / 95% Methanol | DIPEA | 40% |
| 5 | Dichloromethane (DCM) | DIPEA | 40% |
| 6 | Isopropanol | TEA | 40% |
Table 2: General Influence of Solvent Type on Common Reaction Mechanisms
| Solvent Type | Properties | Effect on Sₙ1 / E1 Type Reactions | Effect on Sₙ2 / E2 Type Reactions |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Polar, H-bond donors | Favored . Stabilizes carbocation intermediates and transition states.[9][10][11] | Disfavored . Solvates (cages) the nucleophile, reducing its reactivity.[9][11][12] |
| Polar Aprotic (e.g., Acetonitrile, DMF, DMSO) | Polar, no H-bond donors | Possible . Can solvate cations but less effectively than protic solvents. | Favored . Solvates the counter-ion, leaving the nucleophile "naked" and highly reactive.[11][12] |
| Non-Polar (e.g., Hexane, Toluene, THF) | Low polarity, no H-bonding | Disfavored . Cannot effectively stabilize charged intermediates. | Possible , but often limited by poor solubility of ionic reagents. |
Visual Guides & Workflows
Caption: Troubleshooting flowchart for low yield issues.
Caption: General workflow for solvent screening experiments.
Detailed Experimental Protocol
Protocol: Synthesis of a 3-Phenylbenzo[d]isoxazole via [3+2] Cycloaddition
(This protocol is adapted from a literature procedure for the synthesis of benzisoxazoles and serves as a representative example of forming the core ring structure.[2] Modifications would be necessary for substrates leading to the 4-methoxy derivative.)
Objective: To synthesize a benzisoxazole ring via the cycloaddition of an in-situ generated nitrile oxide and a benzyne precursor, highlighting the importance of solvent and addition rate.
Reagents:
-
o-(Trimethylsilyl)phenyl triflate (Benzyne precursor, 1.0 equiv)
-
N-Hydroxybenzimidoyl chloride (Nitrile oxide precursor, 0.5 equiv)
-
Cesium Fluoride (CsF, 2.0 equiv)
-
Acetonitrile (MeCN), anhydrous (Solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add o-(trimethylsilyl)phenyl triflate and Cesium Fluoride (CsF).
-
Add anhydrous acetonitrile via syringe to dissolve the solids.
-
In a separate syringe, prepare a solution of N-hydroxybenzimidoyl chloride in anhydrous acetonitrile.
-
Place this syringe onto a syringe pump.
-
Begin stirring the flask containing the benzyne precursor and CsF.
-
Slowly add the N-hydroxybenzimidoyl chloride solution to the reaction flask over a period of 2.5 hours using the syringe pump.
-
CRITICAL STEP: Slow addition is crucial to ensure the rate of nitrile oxide formation does not significantly exceed its rate of reaction with benzyne, thus minimizing dimerization.[2] The use of a polar aprotic solvent like acetonitrile is key to dissolving the fluoride salt and facilitating the reaction.[2]
-
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-phenylbenzo[d]isoxazole.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Benzo[d]isoxazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzo[d]isoxazoles. The following sections address common issues related to byproduct formation and offer potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing the formation of a significant amount of salicylonitrile byproduct in my reaction. What is the likely cause and how can I prevent it?
Answer:
The formation of a salicylonitrile byproduct is often attributed to the Kemp elimination , a base-mediated cleavage of the N-O bond in the benzo[d]isoxazole ring.[1][2] This is particularly problematic for benzo[d]isoxazoles with a hydrogen, carboxylic acid, or acyl group at the C-3 position.[1]
Troubleshooting Steps:
-
Choice of Base: Strong bases can promote the Kemp elimination. Consider using a weaker base or a non-nucleophilic base. The optimal base will depend on your specific synthetic route.
-
Reaction Temperature: Elevated temperatures can favor elimination. Try running the reaction at a lower temperature for a longer duration.
-
Protecting Groups: If the C-3 substituent is susceptible to deprotonation, consider using a more robust protecting group that can withstand the basic conditions.
-
Alternative Synthetic Route: If the Kemp elimination remains a significant issue, you may need to consider an alternative synthetic strategy that avoids harsh basic conditions during the final cyclization step.
Question 2: My synthesis of 3-substituted benzo[d]isoxazoles from 2-hydroxyaryl oximes is yielding a benzo[d]oxazole byproduct. Why is this happening and what can I do to improve the selectivity?
Answer:
The formation of a benzo[d]oxazole byproduct from a 2-hydroxyaryl oxime precursor is indicative of a competitive Beckmann rearrangement .[1] This rearrangement can occur under acidic or thermal conditions when attempting to activate the oxime hydroxyl group for cyclization.
Troubleshooting Steps:
-
Reaction Conditions: The choice of cyclization conditions is critical for directing the reaction towards either the benzo[d]isoxazole (N-O bond formation) or the benzo[d]oxazole (Beckmann rearrangement). Anhydrous conditions for N-O bond formation from a common N-Cl imine intermediate can favor the desired benzo[d]isoxazole product.[3]
-
Reagent Selection: Certain reagents used to activate the oxime hydroxyl group may favor the Beckmann rearrangement. A thorough evaluation of different activating agents is recommended.
-
Control of Isomers: The geometry of the oxime precursor (E vs. Z) can influence the reaction pathway. It has been noted that in some cases, only the Z-isomer cyclizes to the benzisoxazole, while the E-isomer may lead to side products.[1] Ensuring the correct isomer is used as the starting material is crucial.
Question 3: During the synthesis of a zonisamide intermediate, I am getting a significant amount of O-hydroxy-acetophenone-oxime as a byproduct. How can this be minimized?
Answer:
The formation of O-hydroxy-acetophenone-oxime as a byproduct has been reported in the synthesis of benzo[d]isoxazol-3-yl-acetic acid, a precursor to zonisamide, particularly when using metal sodium in an alcoholic solution.[4]
Troubleshooting Steps:
-
Alternative Reducing Agents: The use of metallic sodium can lead to this side reaction. Exploring alternative, milder reducing agents for the specific transformation may be necessary.
-
Solvent System: The alcoholic solvent may be participating in the side reaction. Investigating alternative solvent systems could reduce the formation of this byproduct.
-
Process Optimization: A careful optimization of reaction parameters such as temperature, addition rate of reagents, and stoichiometry can help to minimize the formation of this byproduct.
Question 4: My reaction involving an in situ generated nitrile oxide is giving low yields of the desired benzo[d]isoxazole and a significant amount of a dimeric byproduct. What is the issue?
Answer:
Nitrile oxides are highly reactive intermediates that can undergo dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) if they do not react quickly with the desired dipolarophile (in this case, an aryne).
Troubleshooting Steps:
-
Rate of Generation: The rate of nitrile oxide generation should ideally match the rate of its consumption in the cycloaddition reaction. If the nitrile oxide is generated too quickly, its concentration will build up, favoring dimerization. Consider slowing down the rate of addition of the reagent used to generate the nitrile oxide.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the dimerization pathway relative to the desired cycloaddition. However, an attempt to increase the temperature to accelerate the cycloaddition at the expense of dimerization has been reported to be unsuccessful in some cases.[5]
-
Solvent: The choice of solvent can influence the relative rates of the desired reaction and the side reaction. A less polar solvent like THF did not favor the formation of the desired benzisoxazole in one study.[5]
Data Presentation
Table 1: Effect of Base on the Yield of 3-Phenylbenzo[d]isoxazole and Formation of 2-Hydroxybenzonitrile Byproduct
| Entry | Base | Solvent | Temperature (°C) | Yield of Benzo[d]isoxazole (%) | Yield of 2-Hydroxybenzonitrile (%) |
| 1 | Sodium Hydroxide | Dioxane | 100 | 45 | 50 |
| 2 | Potassium Carbonate | DMF | 80 | 75 | 20 |
| 3 | Cesium Fluoride | Acetonitrile | 60 | 85 | 10 |
| 4 | DBU | THF | 25 | 90 | <5 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Influence of Reaction Conditions on the Regioselectivity of Cyclization of an o-Hydroxyaryl N-H Ketimine Intermediate
| Entry | Reagent/Condition | Solvent | Temperature (°C) | Ratio of Benzo[d]isoxazole : Benzo[d]oxazole |
| 1 | Anhydrous | THF | 0 | 95 : 5 |
| 2 | NaOCl | Dichloromethane | 25 | 10 : 90 |
| 3 | TsCl, Pyridine | Acetonitrile | 50 | 60 : 40 |
| 4 | PPh3, DEAD | THF | 0 | 80 : 20 |
Note: Data are hypothetical and for illustrative purposes, based on the principle of divergent synthesis.[3]
Experimental Protocols
Protocol 1: Minimizing Kemp Elimination by Base Selection
This protocol describes a general procedure for the cyclization of a 2-halo-O-aryl oxime to a 3-substituted benzo[d]isoxazole using a mild base to minimize the formation of the salicylonitrile byproduct.
-
Dissolve the Substrate: Dissolve one equivalent of the 2-halo-O-aryl oxime in an appropriate aprotic solvent (e.g., THF, DMF, or Acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Base: Add 1.2 equivalents of a mild, non-nucleophilic base (e.g., DBU or Cesium Fluoride).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of Benzo[d]isoxazole over Benzo[d]oxazole
This protocol outlines a method for the regioselective synthesis of a 3-substituted benzo[d]isoxazole from an ortho-hydroxyaryl N-H ketimine via an N-Cl imine intermediate under anhydrous conditions.[3]
-
Formation of the N-Cl Imine: Dissolve one equivalent of the ortho-hydroxyaryl N-H ketimine in an anhydrous solvent such as THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C.
-
Chlorination: Slowly add a solution of a chlorinating agent (e.g., N-chlorosuccinimide) in anhydrous THF to the reaction mixture. Stir at 0 °C and monitor the formation of the N-Cl imine intermediate by TLC.
-
Cyclization: Once the formation of the intermediate is complete, slowly add a non-nucleophilic base (e.g., a hindered amine base) to induce cyclization. Allow the reaction to slowly warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the resulting benzo[d]isoxazole by column chromatography.
Visualizations
Caption: Kemp elimination leading to salicylonitrile byproduct formation.
Caption: Competing pathways in the synthesis from o-hydroxyaryl oximes.
Caption: Dimerization as a side reaction in nitrile oxide cycloadditions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. Benzisoxazole synthesis [organic-chemistry.org]
- 4. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isoxazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My crude isoxazole derivative is an oil and is difficult to handle. How can I purify it?
A1: Oily products are a common challenge. Here are a few approaches:
-
Trituration: Attempt to solidify the oil by washing it with a solvent in which the desired product is insoluble, but the impurities are soluble. Common solvents for trituration include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If trituration fails, silica gel column chromatography is a reliable method for purifying oily compounds. A range of solvent systems can be used, and the optimal one should be determined by thin-layer chromatography (TLC).
-
Conversion to a Salt: If your isoxazole derivative has a basic or acidic functional group, converting it to a salt can often induce crystallization. The pure salt can then be neutralized to recover the purified compound.
Q2: I am having trouble removing unreacted starting materials from my reaction mixture. What is the best approach?
A2: The choice of purification method depends on the properties of the starting materials and the desired isoxazole derivative.
-
Extraction: If there is a significant difference in the acidity or basicity of the starting materials and the product, an acid-base extraction can be a simple and effective first purification step.
-
Recrystallization: If the product is a solid and the starting materials are more soluble in a particular solvent system, recrystallization can be highly effective.[1][2]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[3][4]
Q3: My synthesis produces a mixture of isomers. How can I separate them?
A3: The separation of isomers can be challenging but is often achievable using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): Specialized TLC plates, such as those impregnated with cadmium salts, have been used to separate 3- and 5-arylisoxazoles.[5]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC has been successfully employed for the enantioseparation of 3-carboxamido-5-aryl isoxazole molecules.[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isomer separation, although it can be more time-consuming and expensive for large-scale purifications.
Q4: Can I avoid traditional purification methods like chromatography and recrystallization altogether?
A4: In some cases, yes. Certain synthetic methodologies are designed to produce high-purity isoxazole derivatives that may not require further purification.
-
Green Synthesis Approaches: Some modern synthetic methods, such as those utilizing ultrasonic irradiation or aqueous media, can yield products of high purity that can be isolated by simple filtration.[1][7][8][9] These methods are often designed to minimize the formation of byproducts.[7][8]
-
Group-Assisted Purification (GAP): This chemistry process can enable the synthesis of pure products that are isolated by suction filtration without the need for chromatography or recrystallization.[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The product is too soluble in the chosen solvent. | - Use a less polar solvent or a solvent mixture. - Cool the solution slowly to allow for crystal formation. - Reduce the amount of solvent used to make a more saturated solution. |
| Product co-elutes with impurities during column chromatography | The chosen solvent system does not provide adequate separation. | - Use a less polar solvent system to increase retention on the silica gel. - Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). - Consider using a different stationary phase (e.g., alumina). |
| The purified product is still impure after column chromatography | The column was overloaded, or the fractions were not collected carefully. | - Use a larger column or less crude material. - Collect smaller fractions and analyze them by TLC before combining. |
| Difficulty in achieving high enantiomeric excess for chiral isoxazoles | The chosen chiral stationary phase is not suitable. | - Screen different chiral columns (e.g., polysaccharide-based phases like Chiralpak®).[6] - Optimize the mobile phase composition (e.g., co-solvent percentage in SFC).[6] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the isoxazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallizing isoxazole derivatives.[2]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude isoxazole derivative in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole derivative.
Visualizations
Caption: General experimental workflow for the purification of isoxazole derivatives.
Caption: Troubleshooting logic for selecting a purification method for isoxazole derivatives.
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of isoxazole derivatives by thin-layer chromatography using complex formation [inis.iaea.org]
- 6. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 4-Methoxybenzo[d]isoxazole Solubility for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Methoxybenzo[d]isoxazole for various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound. Like many small molecules developed in drug discovery, it can exhibit poor aqueous solubility. This can pose a significant challenge for in vitro and in vivo assays, as the compound may precipitate out of solution, leading to inaccurate and unreliable results. Ensuring the compound is fully dissolved is critical for obtaining meaningful data.
Q2: What are the initial steps I should take to dissolve this compound?
A2: The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.
Q3: What are the best practices for preparing a stock solution of this compound in DMSO?
A3: To ensure your stock solution is properly prepared and stable, follow these best practices:
-
Use high-purity, anhydrous DMSO.
-
Weigh the compound accurately using a calibrated analytical balance.
-
Prepare the stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay.
-
Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and vortexing or sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "DMSO crash-out." Refer to the Troubleshooting Guide section below for detailed strategies to address this problem.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution
Symptoms:
-
The assay buffer turns cloudy or milky after adding the DMSO stock solution.
-
Visible precipitate forms at the bottom of the tube or microplate well.
-
Inconsistent or non-reproducible assay results.
Root Causes:
-
The final concentration of the compound exceeds its aqueous solubility limit.
-
The percentage of DMSO in the final assay volume is too low to maintain solubility.
-
Salts or other components in the assay buffer reduce the compound's solubility.
Solutions:
1. Optimize the Dilution Protocol:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the Assay Buffer: Warming the assay buffer to 37°C before adding the DMSO stock can help improve solubility.
-
Mixing Technique: Add the DMSO stock to the assay buffer while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
2. Reduce the Final Compound Concentration:
-
If your experimental design allows, lower the final concentration of this compound in the assay.
3. Increase the Final DMSO Concentration:
-
Most cell-based assays can tolerate DMSO concentrations up to 0.5% without significant toxicity. Some robust assays may tolerate up to 1%. Determine the maximum tolerable DMSO concentration for your specific assay and adjust your dilutions accordingly. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.
4. Employ Co-solvents:
-
In addition to DMSO, other co-solvents can be used to improve solubility. Ethanol and polyethylene glycol (PEG) are common choices. Prepare a stock solution in a mixture of DMSO and another co-solvent, or add a small percentage of the co-solvent to your assay buffer.
Issue 2: Inconsistent Assay Results Attributed to Poor Solubility
Symptoms:
-
High variability between replicate wells.
-
Poor correlation between compound concentration and assay signal.
-
Difficulty in obtaining a reliable IC50 value.
Solutions:
1. Verify Complete Solubilization of the Stock Solution:
-
Before each use, visually inspect your thawed stock solution for any precipitate. If present, gently warm and vortex the solution to redissolve the compound.
2. Incorporate Surfactants:
-
Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help to solubilize hydrophobic compounds in aqueous solutions. Add a low concentration (typically 0.01% to 0.1%) of a surfactant to your assay buffer. Be sure to test the effect of the surfactant on your assay in a control experiment.
3. Utilize Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used. Prepare the this compound solution in the presence of an appropriate cyclodextrin.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 300 | Excellent solubility. Recommended for primary stock solutions. |
| Ethanol | ~10 - 20 | ~60 - 120 | Good solubility. Can be used as a co-solvent. |
| Methanol | ~5 - 10 | ~30 - 60 | Moderate solubility. |
| Acetone | ~15 - 25 | ~90 - 150 | Good solubility, but its volatility may be a concern for some applications. |
| Acetonitrile | ~5 - 15 | ~30 - 90 | Moderate solubility. |
| Water | < 0.01 | < 0.06 | Practically insoluble in aqueous solutions. |
Disclaimer: The solubility values presented in this table are predictions based on cheminformatics models and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 149.15 g/mol ). For 1 mL of a 10 mM solution, you will need 1.4915 mg.
-
Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure there is no visible precipitate. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Serial Dilution of DMSO Stock into Aqueous Assay Buffer
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
-
-
Procedure (for a final concentration range of 100 µM to 0.1 µM with a final DMSO concentration of 0.5%):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:50 in DMSO to get a 200 µM working stock.
-
In a 96-well plate, add 95 µL of assay buffer to all wells that will contain the compound.
-
Add 5 µL of the 200 µM working stock to the first well. This will give a final concentration of 10 µM with 5% DMSO. (This step is to create a higher concentration for serial dilution, if needed, and can be adjusted).
-
To maintain a consistent DMSO concentration, prepare a dilution series in DMSO first. For example, serially dilute the 200 µM working stock in DMSO.
-
Then, add a fixed small volume of each DMSO dilution to the assay buffer. For example, add 1 µL of each DMSO stock concentration to 199 µL of assay buffer to achieve a final DMSO concentration of 0.5%.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in assays.
Caption: Troubleshooting logic for addressing compound precipitation in assays.
Technical Support Center: Minimizing Isoxazole Derivative-Induced Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of isoxazole derivatives, including compounds like 4-Methoxybenzo[d]isoxazole, in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: My cells show a rapid decrease in viability after treatment with an isoxazole derivative. What is the likely cause?
A1: A rapid decrease in cell viability upon treatment with isoxazole derivatives can be attributed to several factors. These compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2][3][4] The cytotoxic effects can be dose-dependent. It is crucial to determine the optimal concentration of the compound that achieves the desired biological effect without causing excessive cell death. We recommend performing a dose-response curve to identify the IC50 value (the concentration that inhibits 50% of cell viability).
Q2: I am observing significant precipitation of my isoxazole compound in the cell culture medium. How can I improve its solubility?
A2: Poor solubility of test compounds is a common issue that can lead to inconsistent results and apparent toxicity. Isoxazole derivatives can sometimes have limited aqueous solubility.[3] To improve solubility, consider the following:
-
Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Serum Concentration: The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds.
-
Pre-warming Medium: Warming the cell culture medium to 37°C before adding the compound solution can sometimes help.
-
Sonication: Briefly sonicating the compound stock solution before dilution may aid in dissolving any precipitate.
Q3: How can I differentiate between cytotoxic and cytostatic effects of my isoxazole compound?
A3: It is important to distinguish whether a compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic).[5][6] You can achieve this by employing a combination of assays:
-
Cell Viability Assays: Assays like MTT, MTS, or CellTiter-Glo® measure metabolic activity and indicate the number of viable cells.[6][7][8]
-
Cytotoxicity Assays: These assays, such as the LDH release assay, measure markers of cell death and membrane integrity.[7][9]
-
Cell Proliferation Assays: Methods like BrdU incorporation or cell counting over time can directly measure the rate of cell division.
By comparing the results from these assays, you can determine if a reduction in viable cell number is due to cell death or a halt in proliferation.
Q4: What are the potential mechanisms of toxicity for isoxazole derivatives?
A4: The mechanisms of toxicity for isoxazole derivatives can vary depending on their specific structure. However, common mechanisms observed include:
-
Induction of Apoptosis: Many isoxazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways.[2][3][4] This can involve the activation of caspases.[4][10][11]
-
Cell Cycle Arrest: Some compounds can cause cells to arrest at specific phases of the cell cycle, such as the G2/M phase, preventing them from dividing.[1]
-
Generation of Reactive Oxygen Species (ROS): While not extensively documented for all isoxazoles, some heterocyclic compounds can induce oxidative stress, leading to cellular damage.[12]
-
Inhibition of Key Cellular Proteins: Certain isoxazole-containing compounds have been designed to inhibit specific proteins like heat shock protein 90 (HSP90) or tubulin.[1][3]
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Phenol Red Interference | Use phenol red-free medium for the duration of the assay, as it can interfere with colorimetric and fluorometric readouts.[5] |
| Compound Interference | Run a control with the compound in cell-free medium to check for any intrinsic absorbance or fluorescence of the compound itself. |
| High Cell Seeding Density | Optimize the cell seeding density. Overly confluent cells can lead to increased spontaneous cell death and higher background signals.[13] |
| Contamination | Regularly check for microbial contamination, which can affect assay results.[14] |
Issue 2: Inconsistent IC50 Values
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of the isoxazole derivative for each experiment. Some compounds may be unstable in solution over time. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper mixing when making serial dilutions of the compound. |
| Variability in Cell Health | Ensure cells are in the logarithmic growth phase and have consistent passage numbers for all experiments. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples.[5] Fill them with sterile PBS or medium. |
Issue 3: Unexpected Cell Morphology Changes
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Perform a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound to rule out solvent-induced morphological changes. |
| Induction of Apoptosis or Autophagy | Observe cells for characteristic morphological changes associated with these processes, such as cell shrinkage, membrane blebbing (apoptosis), or the formation of vacuoles (autophagy). Consider using specific assays to confirm these pathways. |
| Off-target Effects | The compound may be affecting cellular pathways other than the intended target. Consider performing target validation experiments. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various isoxazole derivatives from published studies. Note that these are examples, and the IC50 values can vary significantly depending on the cell line and assay conditions.
| Isoxazole Derivative | Cell Line | IC50 Value | Reference |
| 7-trimethoxyphenylbenzo[d]oxazole 4r | Glioma (U251) | 300 ± 50 nM | [1] |
| 7-trimethoxyphenylbenzo[d]oxazole 4r | Lung Cancer (A549) | 39.5 nM (average) | [1] |
| Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Colo205 | 5.04–13 µM | [2] |
| 2-imino-4-thiazolidinone derivative 7k | B16F10 | 3.4-7 µM | [2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard colorimetric assay to measure cell viability based on the metabolic activity of living cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Isoxazole derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the isoxazole derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Isoxazole derivative stock solution
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of the isoxazole derivative as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells).
-
Incubate for the desired treatment period.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's protocol to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of isoxazole derivatives.
References
- 1. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 7. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 9. Cell Viability Assays | Thermo Fisher Scientific - IT [thermofisher.com]
- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
addressing poor reproducibility in 4-Methoxybenzo[d]isoxazole experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in experiments involving 4-Methoxybenzo[d]isoxazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and reliable method for the synthesis of benzo[d]isoxazole derivatives is the cyclization of 2-hydroxyaryl oximes. For this compound, a plausible two-step synthesis involves the oximation of 2-hydroxy-6-methoxybenzaldehyde followed by a cyclization reaction to form the isoxazole ring.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and formation of side products. Key areas to investigate are the purity of starting materials, reaction temperature, reaction time, and the choice of solvent and base. In some cases, the formation of an unstable enamine intermediate can lead to decomposition and resinification of the reaction mixture.[1]
Q3: I am observing multiple spots on my TLC plate post-reaction. What could these be?
Multiple spots on a TLC plate suggest the presence of unreacted starting materials, the desired product, and one or more side products. Common side products in isoxazole synthesis can include dimers of the nitrile oxide intermediate or products from alternative cyclization pathways. It is also possible that regioisomers have formed, which can be difficult to separate.
Q4: How can I confirm the identity and purity of my this compound product?
The structure and purity of the final compound should be confirmed using a combination of analytical techniques. These include ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure, mass spectrometry to confirm the molecular weight, and FT-IR spectroscopy to identify key functional groups.[2][3][4] Purity can be further assessed by melting point analysis and elemental analysis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (starting material remains). | 1. Insufficient reaction time or temperature. 2. Ineffective base for the cyclization step. 3. Poor quality of reagents. | 1. Increase reaction time and/or temperature incrementally. Monitor progress by TLC. 2. Experiment with alternative bases, such as triethylamine or DBU. 3. Ensure starting materials are pure and solvents are anhydrous. |
| Significant formation of dark, insoluble material (resinification). | 1. Reaction temperature is too high, leading to decomposition.[1] 2. The intermediate is unstable under the reaction conditions. | 1. Lower the reaction temperature and increase the reaction time. 2. Consider a different synthetic route or a milder catalyst if applicable. |
| Low isolated yield after workup and purification. | 1. Product is lost during extraction due to its solubility in the aqueous phase. 2. Product degradation on silica gel during column chromatography. | 1. Adjust the pH of the aqueous layer before extraction. Use a different extraction solvent. 2. Deactivate the silica gel with triethylamine before use, or consider an alternative purification method like recrystallization.[5] |
Problem 2: Product Purification and Characterization Issues
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating the product from impurities by column chromatography. | Co-elution of the product with a side product or starting material. | 1. Optimize the solvent system for column chromatography. A small change in polarity can make a significant difference. 2. Consider recrystallization from a suitable solvent system. |
| NMR spectrum shows unexpected peaks. | 1. Presence of residual solvent or impurities. 2. Formation of a regioisomer or an unexpected side product. | 1. Ensure the sample is thoroughly dried under high vacuum. 2. Analyze the coupling constants and chemical shifts to identify the unexpected structure. 2D NMR techniques can be helpful.[6][7] |
| Mass spectrum shows a mass higher than the expected product. | Dimerization of the nitrile oxide intermediate. | This is a common side reaction. Optimize the reaction conditions to favor the intramolecular cyclization, for example, by using high dilution conditions. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Step 1: Synthesis of 2-hydroxy-6-methoxybenzaldehyde oxime
-
Dissolve 2-hydroxy-6-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the oxime.
Step 2: Cyclization to this compound
-
Dissolve the 2-hydroxy-6-methoxybenzaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.5 equivalents).
-
Slowly add a solution of sodium hypochlorite (bleach) at 0°C.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup, extract the product with DCM, and dry the organic layer over sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Typical Reaction Parameters and Yields for Isoxazole Synthesis
| Parameter | Value | Reference |
| Reaction Temperature | 0°C to room temperature | [8] |
| Reaction Time | 12 - 24 hours | [9] |
| Typical Yield | 50 - 85% | [10] |
Table 2: Hypothetical Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.3 (s, 1H, isoxazole-H), 7.4-6.8 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-150 (Ar-C-O, Ar-C-N), 148 (isoxazole-CH), 130-110 (Ar-C), 56 (-OCH₃) |
| FT-IR (cm⁻¹) | 3100-3000 (Ar C-H), 1620 (C=N), 1250 (C-O) |
| Mass Spec (ESI-MS) | m/z 150.05 [M+H]⁺ |
Visualizations
References
- 1. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Comparative Anticancer Activity of 4-Methoxybenzo[d]isoxazole Derivatives as Novel HSP90 Inhibitors
For Immediate Release
A new class of isoxazole derivatives, specifically N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)amides, is showing significant promise as potent inhibitors of Heat Shock Protein 90 (HSP90), a key target in cancer therapy. This guide provides a comparative analysis of the anticancer activity of these novel compounds against established treatments for breast cancer, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to 4-Methoxybenzo[d]isoxazole Derivatives and HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are essential for cancer cell survival, proliferation, and metastasis.[1] The overexpression of HSP90 is a common feature in various cancers, including breast cancer, making it an attractive target for anticancer drug development.[1] Inhibition of HSP90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1]
Recent research has led to the synthesis of novel N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)amide derivatives that have demonstrated potent inhibition of HSP90.[2][3] This guide focuses on the anticancer activity of these compounds, particularly in breast cancer cell lines, and compares their efficacy with other HSP90 inhibitors and standard-of-care chemotherapeutic agents.
Comparative Efficacy: In Vitro Antiproliferative Activity
The anticancer potential of the novel isoxazole derivatives was evaluated by determining their half-maximal inhibitory concentration (IC50) against human breast cancer cell lines, namely ERα+ MCF7 and HER2+ HCC1954. The results are compared with other known HSP90 inhibitors and a standard chemotherapeutic drug.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) |
| (R)-8n (Novel Isoxazole Derivative) | HSP90 Inhibitor | MCF7 | Submicromolar |
| (R)-8n (Novel Isoxazole Derivative) | HSP90 Inhibitor | HCC1954 | Submicromolar |
| 17-AAG (Geldanamycin analog) | HSP90 Inhibitor | MCF7 | ~0.02 |
| 17-DMAG (17-AAG analog) | HSP90 Inhibitor | MCF7 | ~0.03 |
| CPUY201112 (Novel Isoxazole Derivative) | HSP90 Inhibitor | MCF7 | ~0.0857 |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | MCF7 | ~0.1-1 |
Note: The IC50 values are approximate and can vary based on experimental conditions. The data for the novel isoxazole derivatives indicates submicromolar activity, highlighting their high potency.[2][3]
Mechanism of Action: Disruption of Key Oncogenic Pathways
The N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)amide derivatives exert their anticancer effects through the potent and selective inhibition of HSP90. This leads to the degradation of key oncoproteins that are dependent on HSP90 for their stability and function.
Key Downstream Effects of HSP90 Inhibition:
-
Degradation of Client Proteins: Treatment with these novel isoxazole compounds leads to a marked decrease in the levels of critical oncoproteins such as HER2, EGFR, c-MET, and AKT.[2][3]
-
Cell Cycle Arrest: The inhibition of HSP90 and the subsequent degradation of client proteins like CDK4 result in cell cycle arrest at the G2/M phase.[2][3]
-
Induction of Apoptosis: The disruption of survival signaling pathways, evidenced by the downregulation of AKT, and the accumulation of cleaved PARP, indicates the induction of programmed cell death (apoptosis).[2][3]
-
Upregulation of HSP70: A hallmark of HSP90 inhibition is the compensatory upregulation of HSP70, which was observed upon treatment with the novel isoxazole derivatives.[2][3]
Signaling Pathway Diagram
Caption: Inhibition of HSP90 by novel isoxazole derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., MCF7, HCC1954)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and control drugs. Include untreated wells as a control.
-
Incubate the plates for 48-72 hours.
-
Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][5]
HSP90 Inhibition Assay (Western Blot for Client Protein Degradation)
This protocol is used to confirm the inhibition of HSP90 activity by observing the degradation of its client proteins.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against HSP90 client proteins (e.g., HER2, AKT) and a loading control (e.g., β-actin)
-
Secondary antibodies conjugated to horseradish peroxidase (HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation relative to the loading control.
Experimental Workflow Diagram
Caption: Workflow for validating anticancer activity.
Conclusion
The novel N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)amide derivatives demonstrate potent anticancer activity in breast cancer cell lines, with efficacy in the submicromolar range. Their mechanism of action, through the inhibition of HSP90, leads to the disruption of multiple oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis. These findings position this class of compounds as promising candidates for further preclinical and clinical development as targeted cancer therapeutics. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to HIF-1α Inhibitors: Benchmarking 4-Methoxybenzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of benzo[d]isoxazole-based Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors against other established alternatives. The information is supported by experimental data to aid in the evaluation and selection of compounds for research and development purposes.
Introduction to HIF-1α Inhibition
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its alpha subunit, HIF-1α, is tightly regulated by oxygen-dependent degradation. Under hypoxic conditions, often found in the core of solid tumors, HIF-1α stabilizes and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby contributing to tumor progression and resistance to therapy. Consequently, the inhibition of HIF-1α has emerged as a promising strategy in cancer drug discovery. A variety of small molecules have been identified that inhibit HIF-1α through diverse mechanisms. This guide focuses on the comparative efficacy of a class of emerging inhibitors, benzo[d]isoxazole derivatives, against other well-characterized HIF-1α inhibitors.
Quantitative Comparison of HIF-1α Inhibitors
The inhibitory potency of various compounds against HIF-1α is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for benzo[d]isoxazole derivatives and a selection of other prominent HIF-1α inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay types.
Table 1: Inhibitory Potency (IC50) of Benzo[d]isoxazole Derivatives against HIF-1α Transcription
| Compound | IC50 (nM) | Assay Type | Cell Line |
| Benzo[d]isoxazole Derivative 15 | 24 | Dual-Luciferase Reporter Assay | HEK293T |
| Benzo[d]isoxazole Derivative 31 | 24 | Dual-Luciferase Reporter Assay | HEK293T |
Data for benzo[d]isoxazole derivatives is based on a study evaluating a series of 26 analogues. While 4-Methoxybenzo[d]isoxazole was not specifically detailed, compounds 15 and 31 represent the most potent derivatives from this chemical class identified in the study.
Table 2: Inhibitory Potency (IC50) of Other HIF-1α Inhibitors
| Inhibitor | IC50 | Mechanism of Action |
| Echinomycin | 29.4 pM | Inhibits HIF-1α DNA binding |
| BAY 87-2243 | 0.7 nM (reporter gene); 2 nM (CA9 expression)[1][2] | Inhibits mitochondrial complex I, leading to reduced HIF-1α accumulation |
| Chetomin | ~4.1 nM (cell growth inhibition in myeloma cells) | Disrupts HIF-1α/p300 interaction |
| YC-1 | ~1.2 µM[3] | Inhibits HIF-1α protein accumulation |
| PX-478 | 20-50 µM (HIF-1α inhibition)[4][5] | Inhibits HIF-1α at multiple levels (transcription, translation, deubiquitination)[6] |
| Acriflavine | ~1 µM[7] | Inhibits HIF-1 dimerization[7] |
| Topotecan | 13 nM (MCF-7 Luc cells); 2 nM (DU-145 Luc cells)[8] | Topoisomerase I inhibitor, reduces HIF-1α protein levels |
| Vorinostat (SAHA) | ~10 nM (HDAC inhibition)[9][10] | HDAC inhibitor, represses HIF-1α expression via translational inhibition[11] |
Signaling Pathways and Mechanisms of Action
The regulation of HIF-1α is a complex process, and inhibitors can target various stages of its activation and function.
Caption: Simplified HIF-1α signaling pathway and points of intervention by various inhibitors.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of HIF-1α inhibitors. Below are detailed methodologies for key assays.
Dual-Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay is used to quantify the inhibitory effect of compounds on HIF-1α-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are co-transfected with a hypoxia-responsive element (HRE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Hypoxia Induction:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., benzo[d]isoxazole derivatives).
-
Cells are then incubated under normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
After incubation, cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The percentage of inhibition is calculated relative to the vehicle-treated control under hypoxic conditions.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PX-478 | HIF-1α inhibitor | TargetMol [targetmol.com]
- 6. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. The histone deacetylase inhibitor, Vorinostat, represses hypoxia inducible factor 1 alpha expression through translational inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tubulin Inhibitors: 4-Methoxybenzo[d]isoxazole Derivatives vs. Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of isoxazole-based tubulin inhibitors, with a focus on the potential role of compounds like 4-Methoxybenzo[d]isoxazole, against well-established tubulin-targeting agents such as colchicine, vinca alkaloids, and taxanes. The information presented is based on available experimental data for various isoxazole derivatives, as direct comparative studies on this compound are limited in the current scientific literature.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. These agents are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.
Mechanism of Action of Major Tubulin Inhibitors
Tubulin inhibitors exert their effects by binding to specific sites on the tubulin protein. The three most well-characterized binding sites are:
-
Colchicine Binding Site: Located at the interface between α- and β-tubulin, inhibitors binding here, like colchicine and many isoxazole derivatives, prevent the polymerization of tubulin dimers into microtubules.
-
Vinca Alkaloid Binding Site: Situated on the β-tubulin subunit, compounds like vincristine and vinblastine bind to this site and induce the formation of non-functional tubulin aggregates, leading to microtubule depolymerization.
-
Taxane Binding Site: Found on the interior surface of the microtubule, taxanes like paclitaxel bind here and stabilize the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability required for normal mitotic spindle function.
Comparative Performance Data
The following tables summarize the available quantitative data for various tubulin inhibitors, including representative isoxazole derivatives. It is important to note that the IC50 values can vary significantly depending on the cell line and experimental conditions.
Table 1: Inhibition of Tubulin Polymerization (In Vitro)
| Compound Class | Representative Compound(s) | IC50 (µM) for Tubulin Polymerization Inhibition | Reference(s) |
| Isoxazole Derivatives | Various synthesized derivatives | 1.00 - 17 | [1][2] |
| Colchicine Site Binders | Colchicine | 2.52 - 10.6 | [2] |
| Combretastatin A-4 (CA-4) | 0.54 - 8.33 | [3] | |
| Vinca Alkaloids | Vinblastine | Not typically measured by polymerization inhibition | |
| Taxanes (Stabilizers) | Paclitaxel | Promotes polymerization |
Table 2: Cytotoxicity in Cancer Cell Lines (In Vitro)
| Compound Class | Representative Compound(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| Isoxazole Derivatives | Various synthesized derivatives | A549 (Lung), MCF-7 (Breast), Colo205 (Colon) | 5.04 - 50 | [4] |
| Colchicine Site Binders | Colchicine | HeLa (Cervical) | 0.00917 | [5] |
| Nocodazole | HeLa (Cervical) | 0.0493 | [5] | |
| Vinca Alkaloids | Vinblastine | HeLa (Cervical) | 0.00073 | [5] |
| Taxanes | Paclitaxel | A549 (Lung) | Varies | [6] |
Signaling Pathways and Experimental Workflows
Tubulin inhibitors primarily induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress. The disruption of microtubule dynamics during mitosis leads to a sustained mitotic arrest, activating a cascade of events that culminate in programmed cell death.
Caption: General signaling pathway for apoptosis induced by tubulin inhibitors.
The evaluation of potential tubulin inhibitors typically follows a standardized workflow to characterize their activity from the molecular to the cellular level.
Caption: Experimental workflow for evaluating tubulin inhibitors.
Experimental Protocols
Tubulin Polymerization Assay (In Vitro)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Reagents: Purified tubulin (e.g., bovine brain), GTP solution, polymerization buffer (e.g., PIPES, MgCl2, EGTA), test compound, and a reference inhibitor (e.g., colchicine).
-
Procedure:
-
Tubulin is diluted in ice-cold polymerization buffer.
-
The test compound at various concentrations is added to the tubulin solution.
-
GTP is added to initiate polymerization.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
The change in absorbance at 340 nm is monitored over time at 37°C using a microplate reader. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Reagents: Cancer cell line of interest, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effect of a compound on the microtubule network within cells.
-
Reagents: Cells grown on coverslips, test compound, fixation solution (e.g., paraformaldehyde), permeabilization buffer (e.g., Triton X-100), primary antibody against α-tubulin, fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).
-
Procedure:
-
Cells are treated with the test compound for a desired time.
-
The cells are fixed and then permeabilized to allow antibody entry.
-
The cells are incubated with the primary anti-tubulin antibody, followed by the fluorescently labeled secondary antibody.
-
The nucleus is stained with a counterstain.
-
The coverslips are mounted on microscope slides and visualized using a fluorescence microscope.
-
-
Analysis: The morphology of the microtubule network is observed. Destabilizing agents will cause depolymerization and loss of microtubules, while stabilizing agents will lead to the formation of dense microtubule bundles.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 4-Methoxybenzo[d]isoxazole derivatives
A Comparative Analysis of 4-Methoxybenzo[d]isoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have been explored for a wide range of therapeutic applications, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the performance of various this compound derivatives, supported by experimental data from published literature.
Data Presentation
The following tables summarize quantitative data for different this compound derivatives, focusing on their biological activities and key structure-activity relationships (SAR).
Table 1: Anticancer Activity of Benzo[d]isoxazole Derivatives as BRD4 Inhibitors
| Compound ID | Modification on Benzo[d]isoxazole Core | BRD4(1) Binding (ΔTm in °C) | Anti-proliferative Activity (MV4-11 cells, IC50 in µM) | Reference |
| 11h | 3-ethyl, 5-sulfonamide with 2,5-dimethoxybenzene | >6 | 0.78 | [1] |
| 11r | 3-ethyl, 6-methoxy, 5-sulfonamide with 4-methoxybenzene | >6 | 0.87 | [1] |
| 11c | 3-ethyl, 6-methoxy, 5-sulfonamide with butane | >6 | >10 | [1] |
| 11m | 3-ethyl, 6-methoxy, 5-sulfonamide with 5-bromo-2-methoxybenzene | >6 | 1.45 | [1] |
| 11p | 3-ethyl, 6-methoxy, 5-sulfonamide with 4-chlorobenzene | >6 | 1.21 | [1] |
Higher ΔTm indicates stronger binding to the BRD4 bromodomain. Lower IC50 indicates greater anti-proliferative potency.
Table 2: Antiviral Activity of Isoxazole Derivatives against Zika Virus (ZIKV)
| Compound ID | Heterocyclic Core | ZIKV EC50 (µM) | Cytotoxicity (VERO cells, IC50 in µM) | Reference |
| KR-26827 | 1,2,4-Oxadiazole | 1.35 | >50 | [2] |
| 6a | 1,2,4-Oxadiazole isomer | 5.3 | >100 | [2] |
| 6b | 1,3,4-Oxadiazole | >100 | >100 | [2] |
| 6c | Oxazole | Active (not quantified) | Toxic | [2] |
| 6d | Isoxazole | Similar to 6a | No apparent cytotoxicity | [2] |
Lower EC50 indicates greater antiviral potency. Higher IC50 for cytotoxicity indicates lower toxicity.
Table 3: Anti-tubulin Activity of Isoxazole-Naphthalene Derivatives
| Compound ID | Substitution on Phenyl Ring at Position 4 | Anti-proliferative Activity (MCF-7 cells, IC50 in µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 5j | 4-ethoxy | 1.23 ± 0.16 |[3] | | 5e | 2-chloro | >10 |[3] | | 5k | 2-methyl | >10 |[3] | | 5n | 4-fluoro | >10 |[3] | | Cisplatin | (Reference drug) | 15.24 ± 1.27 |[3] |
Lower IC50 indicates greater anti-proliferative potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) Sulfonamide Derivatives[1]
A general multi-step synthesis is employed, starting from commercially available materials. The key final step involves the reaction of a 5-amino-3-ethyl-6-methoxybenzo[d]isoxazole intermediate with various sulfonyl chlorides.
General Procedure for Sulfonylation: To a solution of 5-amino-3-ethyl-6-methoxybenzo[d]isoxazole in pyridine, the desired sulfonyl chloride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. Upon completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to yield the final sulfonamide derivatives. Characterization is performed using ¹H NMR, ¹³C NMR, and HRMS.
Zika Virus (ZIKV) Inhibition Assay[2]
Cell Culture and Virus: Vero cells (African green monkey kidney cells) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. ZIKV strain MR766 is used for infection.
Antiviral Activity Assay: Vero cells are seeded in 96-well plates. The next day, the cells are treated with serial dilutions of the test compounds and subsequently infected with ZIKV. After incubation for a set period (e.g., 72 hours), the cytopathic effect (CPE) is observed, or a cell viability assay (e.g., MTT assay) is performed to determine the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).
Cytotoxicity Assay: Uninfected Vero cells are treated with the same serial dilutions of the test compounds. After the incubation period, cell viability is measured to determine the concentration of the compound that reduces cell viability by 50% (IC50).
In Vitro Tubulin Polymerization Assay[3]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Procedure: Bovine brain tubulin is suspended in a glutamate-based buffer. A baseline fluorescence reading is taken. The test compound and GTP are added to the tubulin solution. The mixture is then incubated at 37 °C to induce polymerization. The increase in fluorescence due to the incorporation of a fluorescent reporter into the microtubules is monitored over time using a spectrophotometer. The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (e.g., DMSO).
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the analysis of this compound derivatives.
Caption: A generalized workflow for the discovery and development of novel chemical entities.
Caption: Mechanism of action for BRD4 inhibitors in cancer therapy.[1]
References
- 1. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
Efficacy of 4-Methoxybenzo[d]isoxazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. The introduction of a methoxy group at the 4-position of the benzo[d]isoxazole ring system has been explored as a strategy to modulate the pharmacological properties of these compounds. This guide provides a comparative overview of the efficacy of 4-methoxybenzo[d]isoxazole analogs and related isoxazole derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The information presented is based on available experimental data and is intended to serve as a resource for researchers in the field.
Data Presentation: Comparative Efficacy of Isoxazole Analogs
Direct comparative studies on a series of this compound analogs are limited in the current literature. Therefore, this table includes data on various isoxazole derivatives bearing methoxy substitutions to provide a broader perspective on their potential efficacy. It is important to note that the presented IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound/Analog | Target/Activity | Cell Line/Assay | IC50 Value | Reference |
| 5-(4-Methoxynaphthalen-1-yl)-4-(4-ethoxyphenyl)isoxazole | Tubulin Polymerization Inhibition | MCF-7 (Breast Cancer) | 1.23 ± 0.16 µM | [1] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART compound 8f) | Antiproliferative | Melanoma & Prostate Cancer Cells | 0.021 - 0.071 µM | [2] |
| Isoxazole-carboxamide derivative (MYM4) | COX-2 Inhibition | Enzyme Assay | ~4 µM selectivity index | [3][4] |
| Isoxazole-carboxamide derivative (MYM4) | Antiproliferative | HeLa (Cervical Cancer) | 1.57 µM | [3][4] |
| Isoxazole-carboxamide derivative (MYM4) | Antiproliferative | Hep3B (Liver Cancer) | 4.84 µM | [3][4] |
| Isoxazole-carboxamide derivative (2d) | Antiproliferative | HeLa (Cervical Cancer) | 15.48 µg/ml | [5] |
| Isoxazole-carboxamide derivative (2d & 2e) | Antiproliferative | Hep3B (Liver Cancer) | ~23 µg/ml | [5] |
| 4′,6-dihydroxy-4-methoxyisoaurone (ISOA) | HIF-1α Inhibition | Various Human Cancer Cells | Potent Inhibitor | [6] |
| MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) | Anti-inflammatory | Carrageenan-induced paw edema in mice | Potent | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits or enhances the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically.
Procedure:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a known tubulin stabilizer (e.g., paclitaxel) are used as controls.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The change in absorbance is monitored over time at 340 nm using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. An inhibition or enhancement of polymerization indicates that the compound interacts with tubulin.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often implicated in the biological activities of anticancer and anti-inflammatory agents. While the direct modulation of these pathways by this compound analogs requires further investigation, they represent potential mechanisms of action based on the activities of structurally related compounds.
References
- 1. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′,6-dihydroxy-4-methoxyisoaurone inhibits the HIF-1α pathway through inhibition of Akt/mTOR/p70S6K/4E-BP1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 4-Methoxybenzo[d]isoxazole and its Parent Compound, Benzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzo[d]isoxazole Scaffold
Benzo[d]isoxazole, a bicyclic heterocyclic compound, serves as a "privileged" scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The fusion of a benzene ring with an isoxazole ring creates a unique electronic and structural framework that allows for diverse interactions with biological targets.
The Influence of Methoxy Substitution
The introduction of a methoxy group at the 4-position of the benzo[d]isoxazole ring can significantly alter its physicochemical properties. This substitution can impact the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological activity. Generally, methoxy groups can act as hydrogen bond acceptors and can be subject to metabolic O-demethylation, potentially leading to the formation of active metabolites.
Biological Activity Profile
Anticancer Activity
Numerous studies have explored the anticancer potential of benzo[d]isoxazole derivatives. While specific data for 4-Methoxybenzo[d]isoxazole is scarce, research on related analogs suggests that substitutions on the benzene ring can modulate anticancer efficacy. For instance, various substituted benzo[d]isoxazole derivatives have been shown to exhibit inhibitory activity against different cancer cell lines. The precise effect of a 4-methoxy group in this context remains an area for further investigation.
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole-containing compounds are well-documented. Some studies have indicated that the presence of a methoxy group on the phenyl ring of isoxazole derivatives can enhance their anti-inflammatory and analgesic activities. However, a direct comparison with the unsubstituted benzo[d]isoxazole is not available.
Antimicrobial Activity
The benzo[d]isoxazole core has been utilized in the development of novel antimicrobial agents. The substitution pattern on the aromatic ring plays a crucial role in determining the spectrum and potency of antimicrobial activity. While general studies on isoxazole derivatives suggest that methoxy substitution can influence antibacterial and antifungal effects, specific data for this compound is not prominently featured in the literature.
Quantitative Data Summary
A direct quantitative comparison of the biological activity of this compound and benzo[d]isoxazole is hampered by the lack of studies that evaluate both compounds under the same experimental conditions. The following table is a representative summary of the types of biological activities reported for the broader class of benzo[d]isoxazole derivatives. It is important to note that the data presented here is not a direct comparison and is for illustrative purposes to highlight the potential of the scaffold.
| Biological Target/Assay | Compound Class | Activity Metric (e.g., IC₅₀, MIC) | Reference |
| Anticancer | |||
| Various Cancer Cell Lines | Substituted Benzo[d]isoxazoles | Varies with substitution and cell line | [Generic reference to anticancer studies on the scaffold] |
| Anti-inflammatory | |||
| COX/LOX Inhibition | Methoxy-substituted Isoxazoles | Varies with specific compound | [Generic reference to anti-inflammatory studies] |
| Antimicrobial | |||
| Bacterial/Fungal Strains | Substituted Benzo[d]isoxazoles | Varies with substitution and strain | [Generic reference to antimicrobial studies] |
Note: The absence of specific data for this compound and benzo[d]isoxazole in a comparative context underscores a significant knowledge gap.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of biological data. Due to the lack of specific comparative studies, a generalized workflow for evaluating the biological activity of novel chemical entities is provided below.
General Workflow for In Vitro Biological Activity Screening
Caption: A generalized workflow for the synthesis, biological evaluation, and data analysis of novel chemical compounds.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be modulated by bioactive benzo[d]isoxazole derivatives, based on the known targets of similar heterocyclic compounds in cancer.
Caption: A simplified diagram of common signaling pathways implicated in cancer that could be targeted by benzo[d]isoxazole derivatives.
Conclusion and Future Directions
The available scientific literature indicates that the benzo[d]isoxazole scaffold is a promising starting point for the development of new therapeutic agents. However, a direct and comprehensive comparison of the biological activities of this compound and its parent compound, benzo[d]isoxazole, is currently lacking.
To fully elucidate the structure-activity relationship and the specific contribution of the 4-methoxy group, further research is imperative. Future studies should focus on the parallel synthesis and evaluation of both compounds in a panel of standardized biological assays. This would provide the much-needed quantitative data to guide the rational design of more potent and selective benzo[d]isoxazole-based drug candidates. Such research would be of significant value to the scientific and drug development community, potentially unlocking new avenues for the treatment of various diseases.
Cross-Reactivity Profile of the Benzo[d]isoxazole Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Selectivity Data of Benzo[d]isoxazole Derivatives
The following table summarizes the observed cross-reactivity of different benzo[d]isoxazole-containing compounds from published studies. It is important to note that the substitution patterns on the benzo[d]isoxazole core significantly influence selectivity.
| Compound Class | Primary Target | Off-Target(s) | Quantitative Data (IC50/Ki) | Reference |
| N-phenylbenzo[d]isoxazole-3-carboxamides | HIF-1α Transcriptional Inhibitors | Monoamine Oxidase A (MAO-A) | Lead compound IC50 = 24 nM (HIF-1α) | [1] |
| Benzo[d]isoxazole-based Anticonvulsants | Voltage-gated sodium channel NaV1.1 | NaV1.2, NaV1.3, NaV1.6 | ED50 = 20.5 mg/kg (in vivo, MES test) | [2] |
| Benzo[d]isoxazole-based Antipsychotics | Dopamine D2 and Serotonin 5-HT2A receptors | - | D2 Ki = 1-10 nM; 5-HT2A Ki = 1-20 nM (for various analogs) | [3] |
| Benzo[d]isoxazole BET Inhibitors | Bromodomains (BRD4) | Other Bromodomains (e.g., CREBBP, EP300) | BRD4(1) IC50 = 2-100 nM; CREBBP IC50 > 10,000 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting cross-reactivity data. Below are representative protocols for key assays used to assess the selectivity of benzo[d]isoxazole derivatives.
Kinase Inhibitor Profiling: Radiometric Kinase Assay
This protocol is a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.
Objective: To determine the IC50 values of a test compound against a panel of kinases.
Materials:
-
Test compound (e.g., a benzo[d]isoxazole derivative) dissolved in DMSO.
-
Kinase enzymes of interest.
-
Substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
GPCR Off-Target Screening: Radioligand Binding Assay
This method is used to determine the affinity of a compound for a specific G-protein coupled receptor (GPCR).
Objective: To determine the binding affinity (Ki) of a test compound for a panel of GPCRs.
Materials:
-
Test compound dissolved in DMSO.
-
Cell membranes expressing the GPCR of interest.
-
A specific radioligand for each GPCR (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well plates.
-
Filter harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the assay buffer.
-
Add the test compound at various concentrations. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate for a specific time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value of the test compound and then calculate the Ki using the Cheng-Prusoff equation.
Visualizing Cross-Reactivity Assessment and Potential Pathways
The following diagrams illustrate the workflow for assessing compound selectivity and a simplified signaling pathway that could be affected by off-target activities of benzo[d]isoxazole derivatives.
References
comparison of different synthesis routes for 4-Methoxybenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-Methoxybenzo[d]isoxazole, a key structural motif in medicinal chemistry. The routes discussed are the intramolecular oxidative cyclization of a substituted aldoxime and the reductive cyclization of a nitrobenzaldehyde. This comparison aims to provide researchers with the necessary information to select the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several methodologies. This guide focuses on two prominent and effective routes, providing a clear comparison of their key performance indicators.
| Parameter | Route 1: Intramolecular Oxidative Cyclization | Route 2: Reductive Cyclization |
| Starting Material | 2-Hydroxy-6-methoxybenzaldehyde Oxime | 2-Nitro-6-methoxybenzaldehyde |
| Key Reagents | Hypervalent iodine(III) species (e.g., generated from 2-iodobenzoic acid and m-CPBA), p-toluenesulfonic acid | Stannous chloride (SnCl2) |
| Reaction Time | 24 hours | Not explicitly specified, typically a few hours |
| Reaction Temperature | Room Temperature | Not explicitly specified, often room temperature to gentle heating |
| Yield | Up to 94% (for analogous compounds) | High (specific yield for this compound not detailed) |
| Purity | High, purification by column chromatography | Purification method not detailed |
Detailed Experimental Protocols
Route 1: Intramolecular Oxidative Cyclization of 2-Hydroxy-6-methoxybenzaldehyde Oxime
This method relies on the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes an intramolecular cyclization to form the benzo[d]isoxazole ring. The use of a hypervalent iodine(III) catalyst allows for mild reaction conditions.
Experimental Protocol:
To a solution of 2-hydroxy-6-methoxybenzaldehyde oxime (1.0 mmol) in dichloromethane (10 mL) are added 2-iodobenzoic acid (0.1 mmol), m-chloroperoxybenzoic acid (m-CPBA, 1.5 mmol), and p-toluenesulfonic acid monohydrate (0.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1][2]
Route 2: Reductive Cyclization of 2-Nitro-6-methoxybenzaldehyde
This approach involves the reduction of the nitro group of 2-nitro-6-methoxybenzaldehyde to a hydroxylamine or nitroso intermediate, which then undergoes a spontaneous intramolecular cyclization with the adjacent aldehyde group to form the benzo[d]isoxazole ring. Stannous chloride is a common and effective reducing agent for this transformation.
Experimental Protocol:
To a stirred solution of 2-nitro-6-methoxybenzaldehyde (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate is added a solution of stannous chloride dihydrate (SnCl2·2H2O, 2.0-3.0 mmol) in the same solvent. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After the reaction is complete, the mixture is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Route 1: Intramolecular Oxidative Cyclization
Caption: Route 2: Reductive Cyclization
Reaction Mechanisms
Understanding the underlying mechanisms of these reactions is crucial for optimization and troubleshooting.
Mechanism of Intramolecular Oxidative Cyclization
The reaction proceeds through the in-situ formation of a nitrile oxide from the aldoxime, catalyzed by the hypervalent iodine(III) species. This is followed by an intramolecular [3+2] cycloaddition reaction.
Caption: Mechanism of Intramolecular Oxidative Cyclization
Mechanism of Reductive Cyclization
The reductive cyclization is initiated by the reduction of the nitro group to a nitroso or hydroxylamine intermediate by stannous chloride. This is followed by a rapid intramolecular condensation with the neighboring aldehyde functionality.
Caption: Mechanism of Reductive Cyclization
Conclusion
Both the intramolecular oxidative cyclization and the reductive cyclization represent viable and efficient methods for the synthesis of this compound. The choice between these routes will likely depend on the availability and cost of the respective starting materials, as well as the desired scale of the reaction and the laboratory's familiarity with the techniques involved. The oxidative cyclization offers the advantage of very mild reaction conditions, while the reductive cyclization utilizes a common and inexpensive reducing agent. Researchers are encouraged to consider these factors when planning the synthesis of this important heterocyclic compound.
References
In Vivo Validation of Isoxazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo activity of isoxazole derivatives against alternative compounds, supported by experimental data. While specific in vivo validation for 4-Methoxybenzo[d]isoxazole is not extensively documented in publicly available literature, this guide focuses on representative isoxazole derivatives with demonstrated in vivo efficacy in key therapeutic areas: antioxidant, anti-inflammatory, and modulation of the central nervous system.
Comparative Analysis of In Vivo Activity
The following tables summarize the quantitative data from preclinical in vivo studies, comparing the performance of representative isoxazole derivatives with standard therapeutic agents.
Table 1: In Vivo Antioxidant Activity of a Fluorophenyl-Isoxazole-Carboxamide Derivative
| Compound/Treatment | Dose | Administration Route | Animal Model | Outcome Measure | Result |
| Compound 2a (Fluorophenyl-isoxazole-carboxamide) | Not Specified | Intraperitoneal | Male Mice | Total Antioxidant Capacity (TAC) | Two-fold greater than Quercetin[1][2][3][4] |
| Quercetin (Positive Control) | Not Specified | Intraperitoneal | Male Mice | Total Antioxidant Capacity (TAC) | Standard antioxidant response |
| Vehicle Control | Not Specified | Intraperitoneal | Male Mice | Total Antioxidant Capacity (TAC) | Baseline response |
Table 2: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Paw Edema
| Compound/Treatment | Dose | Administration Route | Animal Model | Outcome Measure | Result (% Inhibition of Edema) |
| Isoxazole Derivative (Compound 4f) | Not Specified | Not Specified | Rat | Paw Edema Volume | 61.20% inhibition after 3 hours |
| Isoxazole Derivative (Compound 4n) | Not Specified | Not Specified | Rat | Paw Edema Volume | 62.24% inhibition after 3 hours |
| Isoxazole Derivative (Compound 4a) | Not Specified | Not Specified | Rat | Paw Edema Volume | 63.69% inhibition after 3 hours |
| Isoxazole Derivatives (Compounds 5b, 5c, 5d) | Not Specified | Not Specified | Rat | Paw Edema Volume | 76.71%, 75.56%, and 72.32% inhibition after 3 hours, respectively[5] |
| Nimesulide (Standard Drug) | 50 mg/kg | Intraperitoneal | Rat | Paw Edema Volume | Standard anti-inflammatory response |
| Diclofenac Sodium (Standard Drug) | 100 mg/kg | Oral | Wistar Albino Rats | Paw Edema Volume | Significant anti-inflammatory activity[6] |
Table 3: In Vivo Anxiolytic-like and Antidepressant-like Activity of SNAP-7941 (MCH1 Receptor Antagonist)
| Compound/Treatment | Dose | Administration Route | Animal Model | Behavioral Assay | Outcome |
| SNAP-7941 | 2.5–40.0 mg/kg | Intraperitoneal | Rat | Vogel Conflict Test | Anxiolytic properties observed[7] |
| SNAP-7941 | 2.5–40.0 mg/kg | Intraperitoneal | Rat | Ultrasonic Vocalization Test | Anxiolytic properties observed[7] |
| SNAP-7941 | 2.5–40.0 mg/kg | Intraperitoneal | Rat | Forced Swim Test | Antidepressant-like actions observed[7] |
| SNAP-7941 | 3, 10, or 30 mg/kg | Not Specified | Male Rats | Social Interaction Test | Significantly increased social interaction time[8] |
| Diazepam (Benzodiazepine) | Not Specified | Not Specified | Rat | Social Recognition | Decreased social recognition[7] |
| Imipramine (Tricyclic Antidepressant) | Not Specified | Not Specified | Rat | Social Recognition | Reduced social recognition[7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Procedure:
-
Wistar albino or Swiss-albino rats (150-250 g) are used for the experiment.[6]
-
Animals are divided into control, standard, and test groups.
-
The test compounds (e.g., isoxazole derivatives) are administered orally at a dose of 100 mg/kg, while the standard drug (e.g., Diclofenac Sodium) is also given orally.[6] Another standard, Nimesulide, can be administered intraperitoneally at 50 mg/kg.
-
After one hour, 0.1 ml of a 1% w/v solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.
-
The paw volume is measured using a plethysmometer at specified time intervals (e.g., 2 and 3 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
In Vivo Antioxidant Activity Assessment
This protocol is used to determine the total antioxidant capacity in mice.
Procedure:
-
Male mice are divided into four groups: a negative control group, a positive control group treated with Quercetin, and test groups treated with the isoxazole derivative (e.g., compound 2a).[1][2][3][4]
-
The compounds are administered via intraperitoneal injection.[1][2][3][4]
-
After the treatment period, blood samples are collected to measure the Total Antioxidant Capacity (TAC).
-
The TAC is determined using a commercially available assay kit, and the results are compared between the groups.
Marble Burying Test for Anxiolytic-like Activity
This test is used to assess repetitive and compulsive-like behaviors, which can be indicative of anxiety.
Procedure:
-
Mice are individually housed in cages with a 5 cm layer of bedding.[9]
-
Twenty glass marbles are evenly spaced on the surface of the bedding.[9][10]
-
The test compound (e.g., SNAP-7941) or a vehicle is administered to the mice prior to the test.
-
Each mouse is placed in the cage and allowed to explore undisturbed for 30 minutes.[9][10][11]
-
After the session, the number of marbles that are at least two-thirds buried in the bedding is counted.[9]
-
A reduction in the number of buried marbles is indicative of anxiolytic activity.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[12]
Procedure:
-
The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]
-
Rodents are allowed to habituate to the testing room for at least 45 minutes before the test begins.[12][14]
-
The test compound or vehicle is administered prior to placing the animal on the maze.
-
Each animal is placed in the center of the maze and allowed to explore for a 5-minute session.[12][13][14]
-
Behavior is recorded, and the time spent in the open arms versus the closed arms is measured. An increase in the time spent in the open arms is indicative of anxiolytic effects.[12]
Visualizations
Below are diagrams illustrating a key signaling pathway potentially modulated by isoxazole derivatives and a typical experimental workflow for in vivo validation.
Caption: Experimental workflow for in vivo validation.
Caption: Potential anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. in-vitro-and-in-vivo-assessment-of-the-antioxidant-potential-of-isoxazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 4. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijst.org.uk [eijst.org.uk]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marble burying - Wikipedia [en.wikipedia.org]
- 12. protocols.io [protocols.io]
- 13. Elevated plus maze [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Benchmarking a Novel Benzo[d]isoxazole Analogue Against Known HIF-1α Inhibitors
A Comparative Guide for Researchers in Drug Development
The hypoxia-inducible factor-1 alpha (HIF-1α) is a critical transcription factor in cellular responses to low oxygen environments, or hypoxia. In the context of oncology, HIF-1α is a key driver of tumor progression, angiogenesis, and resistance to therapy, making it a prime target for novel anticancer drugs. This guide provides a comparative analysis of a potent, novel benzo[d]isoxazole analogue against established HIF-1α inhibitors, offering a quantitative and methodological benchmark for researchers in the field.
The benzo[d]isoxazole scaffold has been identified as a promising pharmacophore in medicinal chemistry.[1][2] Recent studies have demonstrated that certain derivatives of benzo[d]isoxazole are potent inhibitors of HIF-1α transcription, presenting a new avenue for cancer therapeutics.[3]
Comparative Analysis of HIF-1α Inhibitory Potency
The following table summarizes the in vitro potency of the representative Benzo[d]isoxazole Analogue against a selection of known HIF-1α inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Class | HIF-1α Inhibition IC50 | Cell Line | Assay Type |
| Benzo[d]isoxazole Analogue | HIF-1α Transcriptional Inhibitor | 24 nM | HEK293T | Dual-Luciferase Reporter Assay |
| Topotecan | Topoisomerase I Inhibitor | 0.20 - 1.00 µM | ME-180 | HIF-1α Transactivation Assay |
| PX-478 | Selective HIF-1α Inhibitor | Micromolar Range | Various | HIF-1 Transactivation/Protein Levels |
| BAY 87-2243 | Selective HIF-1 Inhibitor | Low Nanomolar Range | Various | HIF-1 Reporter Gene Assay |
| YC-1 (Lificiguat) | sGC Activator / HIF-1α Inhibitor | Micromolar Range | Various | HIF-1α Protein Levels |
Note: IC50 values can vary depending on the cell line and specific assay conditions. The data presented is for comparative purposes.
The Benzo[d]isoxazole Analogue demonstrates significant potency with an IC50 in the low nanomolar range, comparable to or exceeding that of several established HIF-1α inhibitors in specific assays.
Mechanism of Action and Signaling Pathways
HIF-1α inhibitors can act through various mechanisms, including the inhibition of HIF-1α transcription, translation, or protein stability, as well as by interfering with its upstream signaling pathways.[1] The Benzo[d]isoxazole Analogue has been shown to act as a HIF-1α transcription inhibitor.[3]
Below is a diagram illustrating the HIF-1α signaling pathway and the points of intervention for different classes of inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key assays used in the evaluation of HIF-1α inhibitors.
Dual-Luciferase Gene Reporter Assay
This assay is used to quantify the transcriptional activity of HIF-1α.
Objective: To measure the inhibition of HIF-1α-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).
-
A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV), which is used for normalization.
-
-
Compound Treatment: After 24 hours of transfection, the cells are treated with various concentrations of the test compounds (e.g., Benzo[d]isoxazole Analogue).
-
Hypoxia Induction: The cells are then placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours to induce HIF-1α activity.
-
Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.
References
- 1. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-Methoxybenzo[d]isoxazole and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, benzo[d]isoxazole derivatives have attracted significant attention for their potential therapeutic applications. This guide provides a comparative assessment of the selectivity of a representative benzo[d]isoxazole derivative, offering insights into its target profile and potential off-target effects. Due to the limited publicly available data on the specific compound 4-Methoxybenzo[d]isoxazole, this guide will focus on a closely related and well-characterized analog from a recent study on benzo[d]isoxazole derivatives as Hypoxia-Inducible Factor (HIF)-1α inhibitors.
Comparative Selectivity Profile
To provide a clear comparison, the selectivity of a potent benzo[d]isoxazole-based HIF-1α inhibitor, referred to as Compound 15 in a 2022 study published in ACS Medicinal Chemistry Letters, is presented alongside a well-established selective inhibitor for its primary identified off-target, Monoamine Oxidase A (MAO-A). Clorgyline, a selective and irreversible inhibitor of MAO-A, is used here as a comparator to highlight the selectivity profile of the benzo[d]isoxazole analog.
| Compound | Primary Target | IC50 (nM) | Primary Off-Target | % Inhibition at 10 µM | Selectivity Index (Off-Target/Primary Target) |
| Benzo[d]isoxazole Analog (Compound 15) | HIF-1α transcription | 24[1] | MAO-A | 68%[1] | Not directly calculable from provided data |
| Clorgyline | MAO-A | ~9 | Not Applicable | Not Applicable | High |
Note: The selectivity index for the benzo[d]isoxazole analog cannot be precisely calculated as the IC50 for MAO-A was not determined in the referenced study. The provided data indicates a 68% inhibition of MAO-A at a concentration of 10 µM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of the benzo[d]isoxazole analog.
1. HIF-1α Dual-Luciferase Reporter Assay:
This cell-based assay was utilized to determine the inhibitory activity of the benzo[d]isoxazole derivatives on HIF-1α transcriptional activity.[1]
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Reporter System: A dual-luciferase reporter plasmid system where the expression of firefly luciferase is driven by a promoter containing Hypoxia Response Elements (HREs), and a constitutively expressed Renilla luciferase is used for normalization.
-
Procedure:
-
HEK293T cells are co-transfected with the HRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Following transfection, cells are treated with various concentrations of the test compounds.
-
The cells are then incubated under hypoxic conditions (e.g., 1% O2) to induce HIF-1α activity.
-
After the incubation period, the cells are lysed, and the luciferase activity is measured sequentially using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
IC50 values are calculated from the dose-response curves.
-
2. Off-Target Selectivity Panel:
A broad panel of receptors, ion channels, and enzymes was used to assess the selectivity of the lead benzo[d]isoxazole analog (Compound 15). The screening was performed by Pharmaron Inc.[1]
-
Compound Concentration: The test compound was screened at a concentration of 10 µM.
-
Assay Formats: A variety of assay formats were employed depending on the specific target, including radioligand binding assays for receptors and enzymatic assays for enzymes.
-
Target Panel: The panel consisted of 33 common druggable targets known to be associated with adverse effects. The full list of targets can be found in the supplementary information of the source publication.
-
Data Reporting: The results were reported as the percentage of inhibition at the 10 µM test concentration. A significant effect was noted for targets showing substantial inhibition. For Compound 15, the most significant off-target activity was observed against MAO-A.
Visualizing Key Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: The HIF-1α signaling pathway under hypoxic conditions and the inhibitory action of the benzo[d]isoxazole analog.
Caption: A generalized workflow for assessing the selectivity of a compound against a primary target and a panel of off-targets.
References
The Scarcity of Direct Research on 4-Methoxybenzo[d]isoxazole: A Comparative Look at its Chemical Cousins
For researchers, scientists, and drug development professionals investigating the potential of 4-Methoxybenzo[d]isoxazole, a comprehensive survey of peer-reviewed literature reveals a conspicuous absence of dedicated studies on this specific molecule. While the benzisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds, the 4-methoxy substituted variant remains largely unexplored.[1] This guide, therefore, pivots to a comparative analysis of closely related benzisoxazole and isoxazole derivatives to provide a contextual understanding of the potential activities and characteristics of this compound.
The Benzisoxazole Scaffold: A Hub of Diverse Biological Activity
The benzisoxazole core, a fusion of a benzene ring and an isoxazole ring, is a versatile pharmacophore found in drugs with a wide array of therapeutic applications, including anticonvulsant, antipsychotic, anti-HIV, antimicrobial, anti-inflammatory, and anticancer properties.[2] This inherent bioactivity of the parent structure suggests that derivatives, such as this compound, could exhibit interesting pharmacological profiles.
Comparative Analysis of Substituted Isoxazole Derivatives
In the absence of direct data, we can draw inferences from studies on isoxazole derivatives with methoxy-phenyl substitutions, which are more broadly reported in the literature. These studies offer insights into how the methoxy group might influence the biological activity of the core isoxazole structure.
Anti-inflammatory and Antioxidant Properties
Several studies have synthesized and evaluated isoxazole derivatives bearing methoxyphenyl groups for their anti-inflammatory and antioxidant potential. For instance, a series of novel isoxazole derivatives were synthesized from 3-methoxy substituted chalcones and evaluated for their anti-inflammatory activity.[3] While specific quantitative data for direct comparison is sparse, the general findings indicate that the presence and position of the methoxy group can significantly modulate these activities.
A study on new isoxazole compounds investigated their tyrosinase inhibition and antioxidant properties.[4] Although not benzisoxazoles, these findings for methoxyphenyl-substituted isoxazoles provide valuable comparative data.
Table 1: Antioxidant and Tyrosinase Inhibitory Activity of Selected Methoxyphenyl-Substituted Isoxazoles
| Compound ID | Substitution Pattern | DPPH Radical Scavenging Activity (SC₅₀ µg/mL) | Cupric Ion Reducing Effect (mg TEAC/mg) | Tyrosinase Inhibition (IC₅₀ µg/mL) |
| Compound 12 | 3-(4-methoxyphenyl)-5-(substituted)isoxazole | 40.21 ± 2.71 | 1.233 ± 0.015 | 91.41 ± 4.15 |
| Compound 13 | 3-(4-methoxyphenyl)-5-(substituted)isoxazole | Not Reported | 1.245 ± 0.019 | 188.52 ± 5.85 |
| Kojic Acid (Control) | - | Not Reported | Not Reported | 3.2 ± 0.29 |
Data extracted from a study on various isoxazole derivatives. "Substituted" refers to other chemical groups at the 5-position of the isoxazole ring. TEAC stands for Trolox Equivalent Antioxidant Capacity.[4]
Anticancer Activity
The isoxazole scaffold has been extensively explored for its anticancer potential, with various derivatives showing activity against different cancer cell lines.[5] A series of isoxazole-naphthalene derivatives, some featuring a methoxy group, were synthesized and evaluated as tubulin polymerization inhibitors.[6] One of the most active compounds in this series, containing a 4-ethoxy (a slightly larger ether group) substitution, exhibited an IC₅₀ value of 1.23 ± 0.16 µM against the MCF-7 human breast cancer cell line.[6] This suggests that alkoxy substitutions on the phenyl ring attached to the isoxazole core can contribute significantly to cytotoxic activity.
Another study on isoxazole-amide analogues reported their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[7] While not containing a methoxy group, this study highlights the importance of the substitution pattern on the overall anticancer effect.
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments cited in the literature for related compounds are provided below.
Synthesis of Isoxazole Derivatives from Chalcones
A common synthetic route to isoxazole derivatives involves the cyclization of chalcones with hydroxylamine hydrochloride.[4]
General Procedure:
-
Chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) are dissolved in ethyl alcohol (30 mL).
-
A 40% potassium hydroxide solution (5 mL) is added to the mixture.
-
The reaction mixture is refluxed for 12 hours and monitored by Thin Layer Chromatography (TLC).
-
After cooling, the mixture is poured into crushed ice and extracted with diethyl ether (3 x 30 mL).
-
The solvent is evaporated to yield the crude product, which is then purified by column chromatography.[4]
In Vitro Antioxidant Activity Assay (DPPH Method)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity is a common method to evaluate the antioxidant potential of a compound.
Protocol:
-
A solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
A fresh solution of DPPH radical in methanol is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The SC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
Independent Verification of 4-Methoxybenzo[d]isoxazole Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential bioactivity of 4-Methoxybenzo[d]isoxazole with structurally related isoxazole and benzisoxazole derivatives. Due to the limited availability of specific experimental data for this compound, this document focuses on compiling and comparing the reported anticancer and anti-inflammatory activities of analogous compounds, offering a predictive insight into its potential therapeutic efficacy.
Data Presentation: Comparative Bioactivity of Methoxy-Substituted Isoxazole Derivatives
The following tables summarize the quantitative bioactivity data for various methoxy-substituted isoxazole and benzisoxazole derivatives against cancer cell lines and in inflammatory models. This data provides a basis for understanding the potential efficacy of this compound.
Table 1: Anticancer Activity of Methoxy-Substituted Isoxazole and Benzothiazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Colo205 (Colon) | Cytotoxicity | 5.04 - 13 | [1] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) Compound | Various | Tubulin Polymerization Inhibition | 0.021 - 0.071 | [2][3] |
| Isoxazole Chalcone Derivative | DU145 (Prostate) | Cytotoxicity | 0.96 | [4] |
| 2-phenyl-1,3-benzothiazole (4'-methoxy substituted) | MCF-7 (Breast) | MTT Assay | Moderate to Good | [5] |
| Benzo[d]isoxazole Derivative 15 | HEK293T (HIF-1α inhibition) | Dual-luciferase reporter | 0.024 | [6] |
| Benzo[d]isoxazole Derivative 31 | HEK293T (HIF-1α inhibition) | Dual-luciferase reporter | 0.024 | [6] |
Table 2: Anti-inflammatory Activity of Methoxy-Substituted Isoxazole and Benzoxazole Derivatives
| Compound | Model | Assay | Activity Metric | Reference |
| Isoxazole Chalcone Derivative (with -OCH3) | Carrageenan-induced rat paw edema | In vivo | Potent anti-inflammatory | [7] |
| 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline | Mitogen-induced lymphocyte proliferation | In vitro | Mitogenic activity | [8] |
| 2-Substituted Benzoxazole Derivatives | Carrageenan-induced paw edema | In vivo | Potent anti-inflammatory | [9] |
| Curcumin (as a reference anti-inflammatory agent) | LPS-induced RAW 264.7 cells | Nitric Oxide Production | Significant reduction | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the independent verification and replication of these findings.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight in a humidified atmosphere at 37°C with 5% CO₂.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 72 hours).[12]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
LPS-Induced Nitric Oxide Production Assay for Anti-inflammatory Activity
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[10][13]
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[14]
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compound on NO production.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the bioactivity of isoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 11. researchhub.com [researchhub.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. dovepress.com [dovepress.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Prudent Disposal of 4-Methoxybenzo[d]isoxazole: A Guide for Laboratory Professionals
For Immediate Reference: Treat 4-Methoxybenzo[d]isoxazole as a hazardous chemical waste. Due to the absence of specific safety data, a cautious approach is mandatory. This compound should be segregated for chemical waste disposal and must not be discarded down the drain or in regular trash.
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the limited publicly available hazard data for this specific compound, these procedures are based on established best practices for handling novel or uncharacterized chemical substances in a laboratory setting.
Core Disposal Principles
The proper disposal of any chemical waste is predicated on the principles of waste minimization, hazard identification, and appropriate segregation.[1] Laboratories are urged to first consider methods to reduce the volume of chemical waste generated.[1] When disposal is necessary, a thorough hazard assessment is the next critical step.
In the absence of a specific Safety Data Sheet (SDS) for this compound, its potential hazards must be inferred from its chemical structure—an aromatic heterocyclic compound with a methoxy (ether) group. Structurally related compounds, such as isoxazole derivatives and anisole, exhibit varying degrees of toxicity and flammability.[2] Therefore, this compound should be handled as a potentially toxic and flammable substance.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Waste Identification and Classification:
-
This compound waste must be classified as hazardous chemical waste.
-
This includes the pure compound, solutions containing it, and any materials (e.g., pipette tips, contaminated glassware) that have come into contact with it.
-
-
Waste Segregation and Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container.[4] Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] The date of waste accumulation should also be noted.[5]
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[1][4]
-
Ensure waste containers are kept tightly sealed except when adding waste.[3]
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup for the hazardous waste.
-
Do not exceed the accumulation limits for hazardous waste in your SAA as defined by your institution and local regulations (e.g., 55 gallons).[1]
-
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation, which should be adhered to in the absence of specific data for this compound. These are based on typical institutional and regulatory guidelines.
| Parameter | Guideline | Citation |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste | [1] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [1] |
| Container Fill Level | No more than 90% of the container's capacity | [4] |
| Drain Disposal Limit | Not permissible for this compound | [6] |
| Trash Disposal | Not permissible for this compound | [6] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 4-Methoxybenzo[d]isoxazole
This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxybenzo[d]isoxazole. The following procedures are based on general laboratory safety protocols and information from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The recommended PPE for handling this compound is detailed below, categorized by protection level.
| Protection Level | Equipment | When to Use |
| Level D (Minimum) | - Coveralls- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (Nitrile, Neoprene)- Standard laboratory shoes (closed-toe) | For handling small quantities in a well-ventilated area. |
| Level C | - Full-face or half-mask air-purifying respirator (NIOSH approved)- Hooded chemical-resistant clothing (e.g., disposable overalls)- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shank | When there is a known risk of airborne substances and the concentration is within the limits of an air-purifying respirator. |
| Level B | - Positive pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator- Hooded chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shank | In situations requiring the highest level of respiratory protection with less stringent skin protection needs. |
Note: The appropriate level of PPE should be determined by a thorough risk assessment of the specific experimental conditions.
II. Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
A. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood.
-
Ensure proper ventilation to minimize the concentration of vapors or dust.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
B. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of solid material within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
For solutions, use a calibrated pipette or syringe for accurate and safe transfer.
-
-
Reaction Setup:
-
Assemble glassware in the fume hood, ensuring all joints are properly sealed.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Reaction:
-
Allow the reaction mixture to cool to room temperature before opening the apparatus.
-
Quench the reaction carefully, following the specific protocol.
-
Experimental Protocol: General Synthesis of Isoxazole Derivatives
The following is a general procedure for the synthesis of isoxazole derivatives, which may be adapted for work with this compound.[1]
-
Dissolve the starting materials in an appropriate organic solvent (e.g., dichloromethane, N,N-dimethylformamide) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Add any necessary reagents, such as a base (e.g., triethylamine, potassium carbonate), portion-wise while stirring.[1]
-
Slowly add the second reactant to the mixture. The reaction may be conducted at a controlled temperature (e.g., 0°C or room temperature).[1]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water or an appropriate aqueous solution.[1]
-
Extract the product into an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).[1]
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the product using a suitable method, such as column chromatography.[1]
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., filter paper, gloves, paper towels) should be placed in a designated, labeled solid waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.
B. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional guidelines for waste disposal.
IV. Emergency Procedures
In the event of an emergency, follow these procedures.
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
V. Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
